Diphenyl-2,2',4,4',6,6'-D6-amine
Description
BenchChem offers high-quality Diphenyl-2,2',4,4',6,6'-D6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl-2,2',4,4',6,6'-D6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-MWJWXFQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])NC2=C(C=C(C=C2[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Molecular Weight and Isotopic Enrichment of Diphenylamine-d6
This guide provides an in-depth technical overview of Diphenylamine-d6, focusing on its molecular weight and the critical concept of isotopic enrichment. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document will delve into the theoretical underpinnings, practical applications, and robust analytical methodologies for the comprehensive characterization of this isotopically labeled compound.
Introduction to Diphenylamine-d6: Properties and Applications
Diphenylamine, with the chemical formula (C₆H₅)₂NH, is an aromatic amine widely used as an industrial antioxidant, stabilizer in smokeless powder, and in the synthesis of dyes and pharmaceuticals.[1][2][3] Its deuterated analogue, Diphenylamine-d6, where six hydrogen atoms on the phenyl rings are replaced by deuterium, is a valuable tool in various scientific disciplines. The primary motivation for using deuterated compounds lies in the kinetic isotope effect, where the heavier deuterium isotope can slow down metabolic processes, leading to improved pharmacokinetic profiles of drug candidates.[4][5] Furthermore, deuterated compounds serve as indispensable internal standards in quantitative mass spectrometry-based analyses due to their chemical identity and mass difference from their non-deuterated counterparts.[4][6]
Core Molecular Properties
A precise understanding of the molecular properties of Diphenylamine-d6 is fundamental for its application.
| Property | Value | Source |
| Chemical Formula | C₁₂H₅D₆N | [7] |
| Molecular Weight (Monoisotopic) | 175.126809831 Da | [7] |
| Molecular Weight (Average) | 175.26 g/mol | [7][8] |
| Synonyms | Diphenyl-2,2',4,4',6,6'-d6-amine, 2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline | [7] |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the molecular weight is the weighted average of all naturally occurring isotopes.
The Concept of Isotopic Enrichment
Isotopic enrichment is a crucial parameter for any isotopically labeled compound, defining the percentage of a specific isotope at a given labeled position.[9] It is a common misconception that a "d6" compound consists of 100% of molecules containing exactly six deuterium atoms.[10] In reality, the synthesis of deuterated compounds results in a population of molecules with varying numbers of deuterium atoms, known as isotopologues.[10]
For Diphenylamine-d6, a stated isotopic enrichment of 98 atom % D signifies that at each of the six designated positions on the phenyl rings, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.[8] This distinction between site-specific enrichment and the overall molecular composition is critical for accurate experimental design and data interpretation.[9]
Statistical Distribution of Isotopologues
The distribution of isotopologues in a deuterated compound follows a binomial expansion.[9][10] This statistical reality means that even with a high isotopic enrichment, a sample of Diphenylamine-d6 will contain not only the desired d6 species but also d5, d4, and other isotopologues in predictable proportions.[10] Understanding this distribution is vital for interpreting mass spectrometry data accurately.
Analytical Characterization: A Dual Approach
A comprehensive characterization of Diphenylamine-d6 necessitates a combination of analytical techniques to determine not only its chemical purity but also its isotopic enrichment and the distribution of isotopologues.[4][5] The two cornerstones of this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
Mass Spectrometry for Isotopic Distribution
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the relative abundance of each isotopologue.[10][11] By separating ions based on their mass-to-charge ratio, MS can provide a detailed profile of the isotopic composition of a sample.[10]
-
Sample Preparation: Dissolve a known concentration of Diphenylamine-d6 in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.
-
Acquisition Mode: Operate the mass spectrometer in full scan mode to capture the entire isotopic cluster of the molecular ion.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the d6, d5, d4, etc., isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total of all isotopologue peak areas.[12]
-
Correct for the natural abundance of ¹³C to refine the enrichment calculation.[12]
-
Caption: Workflow for Isotopic Enrichment Analysis by LC-MS.
NMR Spectroscopy for Structural Integrity and Enrichment Confirmation
While MS provides the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of deuterium labeling.[4][5] For highly deuterated compounds, both Proton (¹H) and Deuterium (²H or D) NMR are employed.[13]
-
¹H NMR: In a highly deuterated sample, the residual proton signals are significantly reduced.[13] Quantitative ¹H NMR (qNMR) can be used to accurately measure these residual protons against a known internal standard, providing a highly precise determination of the overall isotopic enrichment.[10]
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a spectrum that is analogous to a proton spectrum.[13] This technique is invaluable for confirming that deuteration has occurred at the intended positions on the molecule and for identifying any unexpected labeling.[13]
-
Sample Preparation: Accurately weigh and dissolve the Diphenylamine-d6 sample and a suitable internal standard in a deuterated NMR solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Integrate the signals corresponding to the residual protons on the phenyl rings and the signal of the internal standard.
-
Calculate the isotopic enrichment based on the relative integrals.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms on the phenyl rings to confirm their positions.
-
Caption: Dual NMR Approach for Characterization.
Conclusion: Ensuring Scientific Rigor
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
Diphenyl-2,2',4,4',6,6'-D6-amine. PubChem. Available at: [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
-
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]
-
Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. Springer. Available at: [Link]
-
DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics. Available at: [Link]
-
Diphenylamine. NIST WebBook. Available at: [Link]
-
Diphenylamine. Wikipedia. Available at: [Link]
-
Diphenylamine. Sciencemadness Wiki. Available at: [Link]
-
Role of Diphenylamine as a Stabilizer in Propellants. DTIC. Available at: [Link]
Sources
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Diphenyl-2,2',4,4',6,6'-D6-amine | C12H11N | CID 102602343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. isotope.com [isotope.com]
- 10. isotope.com [isotope.com]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Synthesis Pathways for Diphenyl-2,2',4,4',6,6'-D6-amine
Executive Summary
Diphenylamine-d6 (Diphenyl-2,2',4,4',6,6'-d6-amine) is a critical isotopologue used primarily as an internal standard in the quantification of diphenylamine (DPA) and its nitrated derivatives (explosives stabilizers) via LC-MS/MS and GC-MS.
The synthesis of this specific isotopologue presents a unique challenge: Regioselectivity . While total deuteration (d10) is achievable via harsh supercritical conditions, the selective deuteration of the ortho and para positions (2,2',4,4',6,6') requires a mechanism that leverages the electronic activation of the amine moiety.
This guide details a robust, self-validating protocol based on Acid-Catalyzed Electrophilic Aromatic Substitution (SEAr) . This pathway utilizes the strong ortho/para directing power of the secondary amine to achieve >98% isotopic incorporation at the target sites without affecting the meta positions.
Mechanistic Principles
The synthesis relies on the reversible exchange of aromatic protons with deuterium ions (
Reaction Pathway[1][2][3][4][5][6]
-
Activation: The lone pair on the nitrogen donates density into the ring.
-
Attack: A deuterron (
) from the solvent ( ) attacks the electron-rich ortho or para carbon. -
Sigma Complex: A resonance-stabilized arenium ion (sigma complex) is formed.
-
Deprotonation: A proton (
) is removed to restore aromaticity, effectively swapping H for D.
Because the meta positions are not activated by resonance, they do not undergo exchange under these specific thermodynamic conditions, ensuring the product is D6, not D10.
Figure 1: Mechanistic flow of the acid-catalyzed H/D exchange targeting ortho/para positions.
Experimental Protocol
Safety Precaution: Deuterated acids (DCl) are corrosive.
Materials
-
Precursor: Diphenylamine (Reagent Grade, >99%).
-
Solvent: Deuterium Oxide (
, >99.8% D). -
Catalyst: Deuterium Chloride (
, 35 wt% in ) or . -
Apparatus: Heavy-walled pressure vessel (Ace Glass or similar) or microwave reactor vial.
Step-by-Step Methodology
Phase 1: The Exchange Reaction[1]
-
Dissolution: In a pressure vessel, dissolve 1.0 g (5.9 mmol) of Diphenylamine in 10 mL of
. -
Catalysis: Add 0.5 mL of 35% DCl in
. The solution may turn slightly cloudy; this is normal. -
Heating: Seal the vessel and heat to 140°C for 24 hours.
-
Note: The elevated temperature is required to overcome the activation energy for the second ring's exchange and to solubilize the organic phase.
-
-
Cooling & Separation: Cool to room temperature. The Diphenylamine-d6 will precipitate as a solid or oil out of the aqueous phase.
Phase 2: Equilibrium Shift (The "Wash" Cycle)
Critical Step: A single pass rarely achieves >98% deuteration due to the dilution of the deuterium pool by the exchanged protons.
-
Decant the aqueous supernatant (now containing HDO).
-
Replenish: Add fresh 10 mL
and 0.5 mL DCl. -
Repeat: Reseal and heat at 140°C for another 24 hours.
-
Recommendation: Perform 3 total cycles for analytical-grade purity (>98 atom % D).
Phase 3: Workup and Purification
-
Extraction: Extract the reaction mixture with Ethyl Acetate (
mL). -
Washing: Wash the organic layer with 5%
(to neutralize acid) and then brine. -
Drying: Dry over anhydrous
and concentrate in vacuo. -
Recrystallization: Recrystallize from Ethanol/Water or Hexane to yield off-white crystals.
Validation & Quality Control
Trustworthiness in synthesis relies on verifying the specific loss of protons at the 2,4,6 positions while retaining the 3,5 (meta) protons.
A. Nuclear Magnetic Resonance (NMR)
Compare the product spectrum to the standard Diphenylamine spectrum.
| Position | Proton Type | Chemical Shift (ppm, DMSO-d6) | Expected Integration (Native) | Expected Integration (D6-Target) |
| N-H | Amine | 8.0 - 8.2 | 1H | 1H (if worked up in H2O)* |
| 2,2',6,6' | Ortho | 7.0 - 7.1 | 4H | ~0H (Silent) |
| 3,3',5,5' | Meta | 7.2 - 7.3 | 4H | 4H (Retained) |
| 4,4' | Para | 6.8 - 6.9 | 2H | ~0H (Silent) |
*Note: The amine proton (N-H) is labile. It will exchange with the solvent used for NMR. If run in DMSO-d6, it appears as H. If run in
B. Mass Spectrometry (GC-MS/LC-MS)
-
Native DPA Monoisotopic Mass: 169.1 m/z
-
Target DPA-d6 Mass: 175.1 m/z (+6 Da shift)
-
Acceptance Criteria: The M+6 peak should constitute >98% of the total ion intensity relative to M+0 through M+5.
Workflow Visualization
The following diagram illustrates the operational workflow, emphasizing the iterative cycles required for high isotopic purity.
Figure 2: Iterative synthesis workflow ensuring maximum isotopic enrichment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3100, Diphenylamine. Retrieved from [Link]
-
SpectraBase. Diphenylamine 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]
-
Junk, T., & Catallo, W. J. (1997). Hydrogen isotope exchange reactions involving C–H (D, T) bonds. Chemical Society Reviews. (Foundational text on SEAr mechanisms for deuteration). Retrieved from [Link]
Sources
Technical Whitepaper: Comparative Analysis of Deuterated Diphenylamine Isotopologues (d10 vs. d6)
This guide provides a rigorous technical comparison between Diphenylamine-d10 and Diphenyl-2,2',4,4',6,6'-D6-amine , designed for analytical scientists optimizing LC-MS/MS workflows.
Executive Summary
In quantitative trace analysis—particularly for nitrosamine impurities , explosives stabilizers , and environmental toxicology —the choice of internal standard (IS) is a critical variable governing method accuracy.[1] While Diphenylamine-d10 (DPA-d10) is often the default "gold standard" due to its maximal mass shift, Diphenyl-2,2',4,4',6,6'-D6-amine (DPA-d6) presents a specific alternative with distinct physicochemical behaviors.
This guide elucidates the mechanistic differences between these two isotopologues, focusing on fragmentation interference risks , H/D exchange stability , and chromatographic isotope effects .
Chemical Identity & Structural Topology
The fundamental difference lies in the regiochemistry of deuteration . DPA-d10 is fully deuterated on both phenyl rings, whereas DPA-d6 is selectively deuterated at the ortho and para positions, leaving the meta positions as protium (
Comparative Properties Table
| Feature | Diphenylamine-d10 | Diphenyl-2,2',4,4',6,6'-D6-amine |
| CAS Number | 37055-51-9 | 99234-91-0 |
| Molecular Formula | ||
| Molecular Weight | 179.29 g/mol | 175.26 g/mol |
| Deuterium Count | 10 (Full Ring Saturation) | 6 (Ortho/Para Selective) |
| Mass Shift ( | +10 Da | +6 Da |
| pKa (Conjugate Acid) | ~0.78 (Similar to native) | ~0.78 (Similar to native) |
Structural Visualization
The following diagram maps the specific deuteration sites. Note the symmetry in DPA-d6, which is critical for understanding its fragmentation logic.
Figure 1: Structural topology highlighting the regioselective deuteration differences.
Mass Spectrometry Dynamics & Interference Risks
The selection of D10 vs. D6 is not merely about cost; it is about spectral purity and cross-talk .
The "Carbazole Cyclization" Trap
A critical, often overlooked mechanism in Diphenylamine MS/MS analysis is the thermal or oxidative cyclization to Carbazole . This reaction involves the loss of two ortho substituents (2H).
-
Native DPA (
169) Carbazole ( 167) + -
DPA-d6 (
175) Carbazole-d4 ( 171) +-
Mechanism:[2] Since DPA-d6 has deuterium at all ortho positions, cyclization must eject two deuterium atoms.
-
-
DPA-d10 (
179) Carbazole-d8 ( 175) +
CRITICAL WARNING:
If your source conditions (high temperature/voltage) promote in-source fragmentation of DPA-d10, it generates Carbazole-d8 at
-
Result: If you use DPA-d10 as an IS but have DPA-d6 impurity or are monitoring a transition close to 175, you risk false positives or baseline noise. Conversely, DPA-d6 is safer from this specific interference relative to native DPA.
Fragmentation Pathway Diagram
The diagram below illustrates the mass transitions and the specific risk of isobaric overlap.
Figure 2: MS/MS fragmentation logic showing the cyclization to carbazole and potential isobaric interference.
Physicochemical Stability & Chromatography
H/D Exchange (Back-Exchange)
Deuterium on aromatic rings is generally stable, but acid-catalyzed exchange (Electrophilic Aromatic Substitution) can occur, particularly at ortho and para positions which are activated by the amine nitrogen.
-
DPA-d6 Vulnerability: All 6 deuteriums are located at the ortho and para positions—the exact sites most susceptible to acid-catalyzed back-exchange with protic solvents (H
O/MeOH with Formic Acid). Prolonged storage in acidic diluents can lead to signal loss ( ). -
DPA-d10 Robustness: While DPA-d10 also has D at ortho/para positions, it retains D at the meta positions. Even if partial exchange occurs, the molecule remains heavily deuterated (
), maintaining a sufficient mass shift from the native analyte.
Chromatographic Isotope Effect
Deuterium is slightly more lipophilic than hydrogen, but in Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their native counterparts due to differences in molar volume and binding energy.
-
DPA-d10: Expect a retention time shift of -0.05 to -0.15 min relative to native DPA.
-
DPA-d6: Expect a smaller shift, closer to the native retention time.
-
Recommendation: If your method relies on tight retention time windows to exclude matrix interferences, DPA-d6 tracks the native peak slightly better, but DPA-d10 offers better spectral resolution.
Experimental Protocols
Standard Preparation Workflow
To minimize back-exchange and ensure accuracy:
-
Stock Solution: Dissolve 10 mg of DPA-d10 (or d6) in 10 mL of anhydrous Methanol (1 mg/mL). Store at -20°C.
-
Note: Avoid acidic diluents for long-term storage.
-
-
Working Standard: Dilute Stock to 1 µg/mL in Acetonitrile .
-
Why Acetonitrile? Aprotic solvents prevent any potential H/D exchange during storage.
-
-
Spiking: Add IS to samples before extraction to correct for recovery losses.
LC-MS/MS Method Parameters (Example)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Methanol + 0.1% Formic Acid.
| Analyte | Precursor ( | Product ( | CE (eV) | Dwell (ms) |
| Diphenylamine (Native) | 170.1 | 93.1 | 25 | 50 |
| Diphenylamine (Native) | 170.1 | 168.1 (Carbazole) | 20 | 50 |
| DPA-d6 (IS) | 176.1 | 98.1 | 25 | 50 |
| DPA-d10 (IS) | 180.2 | 100.1 | 25 | 50 |
Note: Precursor ions are [M+H]+. The transition to ~93 (Native) corresponds to the loss of a phenyl group (
Selection Guide: When to Use Which?
| Scenario | Recommended IS | Rationale |
| General Quantitative Analysis | DPA-d10 | Provides maximum mass separation (+10 Da), eliminating overlap with native isotope envelopes ( |
| High-Acid Sample Prep | DPA-d10 | Meta-deuteriums provide a "safety buffer" against total signal loss via H/D back-exchange. |
| Cost-Sensitive High Throughput | DPA-d6 | Often 20-30% cheaper due to simpler synthesis; sufficient mass shift (+6 Da) for most low-res instruments. |
| Complex Matrix (Co-elution) | DPA-d6 | Smaller chromatographic isotope effect means it co-elutes more perfectly with the native analyte, compensating better for matrix suppression/enhancement at that exact retention time. |
References
-
Santa Cruz Biotechnology. Diphenylamine-d10 (CAS 37055-51-9) Product Data. Retrieved from
-
CDN Isotopes. Diphenyl-2,2',4,4',6,6'-d6-amine (CAS 99234-91-0) Technical Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Diphenylamine Fragmentation Data. Retrieved from
-
Sigma-Aldrich. Diphenylamine-d10 Analytical Standard. Retrieved from
-
Dr. Ehrenstorfer. Reference Materials for Explosives Analysis. Retrieved from
Sources
Stability of Deuterated Diphenylamine in Organic Solvents: A Technical Guide
Executive Summary: The Stability Paradox
Deuterated Diphenylamine (DPA-d10) serves as a critical internal standard (IS) for the quantification of diphenylamine in propellants, environmental samples, and biological matrices. However, its reliability is often compromised not by the inherent instability of the C-D bond, but by oxidative susceptibility and labile proton exchange .
Critical Takeaway: The stability of DPA-d10 is a function of solvent choice, light exposure, and dissolved oxygen. While the ring deuteriums are thermodynamically stable in neutral organic solvents, the molecule itself is kinetically unstable toward photo-oxidation, forming N-phenyl-p-benzoquinonimine (PBQ). Furthermore, the amine proton (N-H) is exchangeable; if your specific isotopologue includes N-D (DPA-d11), it will revert to N-H in protic solvents immediately.
Part 1: The Chemistry of Isotopologues
To ensure data integrity, one must first define the specific isotopologue in use. Commercial "Diphenylamine-d10" typically refers to ring deuteration only.
Structural Anatomy & Exchange Risks
| Feature | Structure | Stability Profile | Risk Factor |
| Ring Deuterium (C-D) | Aromatic C-D bonds (Positions 2,3,4,5,6 on both rings) | High. C-D bond energy is ~1-2 kcal/mol higher than C-H (Primary Kinetic Isotope Effect). | Low. Requires strong acid catalysis (e.g., TFA, H₂SO₄) or extreme heat to exchange. |
| Amine Deuterium (N-D) | Nitrogen-bound Deuterium | Extremely Low. Labile proton subject to rapid equilibrium. | Critical. In MeOH, H₂O, or non-dried ACN, N-D exchanges for N-H in seconds. |
Scientist’s Note: If you are using DPA-d10 (Ring-d10, N-H), the mass shift is +10 Da. If you use DPA-d11 (Ring-d10, N-d1), the mass shift is +11 Da only in aprotic, anhydrous solvents. In methanol, it effectively becomes DPA-d10.
Part 2: Solvent-Solute Interactions & Stability Matrix
The choice of solvent dictates the degradation pathway.[1] Diphenylamine is an antioxidant, meaning it sacrifices itself to scavenge free radicals. In solution, this makes it vulnerable.
Solvent Compatibility Table
| Solvent System | Solubility | Oxidative Stability | H/D Exchange Risk | Recommendation |
| Acetonitrile (ACN) | High | Moderate | Low | Preferred. Use LC-MS grade. Store in amber glass. |
| Methanol (MeOH) | High | Low | High (for N-D) | Avoid for Stock. Promotes photo-oxidation; protic nature facilitates N-H exchange. |
| Toluene/Hexane | High | High | Very Low | Good for GC. Excellent chemical stability, but incompatible with reversed-phase LC. |
| DMSO | High | Moderate | Low | Alternative. Good for long-term frozen stock, but difficult to evaporate. |
| Water/Buffer | Insoluble | Very Low | High | Matrix Only. Do not use for stock preparation. |
The Oxidation Mechanism (The Primary Threat)
In the presence of UV light and dissolved oxygen, DPA undergoes radical formation. This is accelerated in polar protic solvents like ethanol and methanol. The primary degradation product is N-phenyl-p-benzoquinonimine (PBQ), which has a distinct mass and absorbance, leading to "disappearing" IS signal.
Part 3: Visualizing the Degradation Pathway
The following diagram illustrates the two competing failure modes: Chemical Degradation (Oxidation) and Isotopic Scrambling (Exchange).
Figure 1: Mechanistic pathways for DPA-d10 instability. Solid lines indicate oxidative breakdown; dashed lines indicate isotopic exchange.
Part 4: Validated Experimental Protocols
Do not rely on generic "store at -20°C" advice. Follow this self-validating protocol to ensure IS integrity.
Protocol A: Preparation of Primary Stock Solutions
Objective: Create a stable 1.0 mg/mL stock of DPA-d10.
-
Glassware Prep: Use Amber Class A volumetric flasks. If amber is unavailable, wrap clear glass in aluminum foil immediately.
-
Weighing: Weigh ~10 mg of DPA-d10 into the flask.
-
Why: DPA is light sensitive. Minimize exposure time on the balance.
-
-
Solvent Addition: Add Acetonitrile (LC-MS Grade) to ~80% volume.
-
Why ACN? It is aprotic and has lower oxygen solubility than Methanol.
-
-
Sonication: Sonicate for 2 minutes to ensure dissolution.
-
Caution: Monitor temperature; heat accelerates degradation.
-
-
Sparging (Critical): Gently bubble high-purity Nitrogen or Argon through the solution for 1 minute.
-
Why: Displaces dissolved oxygen, the primary reactant for PBQ formation.
-
-
Final Volume: Dilute to mark with ACN. Cap tightly.
-
Storage: Store at -20°C or lower . Stability: 6 months.
Protocol B: Stability Stress Test (QC Check)
Objective: Verify if your IS has degraded before running a clinical batch.
-
Preparation: Dilute stock to 100 ng/mL in Mobile Phase A (e.g., Water + 0.1% Formic Acid) and Mobile Phase B (ACN).
-
Incubation: Let stand at Room Temperature for 4 hours (simulating autosampler time).
-
Analysis: Inject onto LC-MS/MS.
-
Acceptance Criteria:
-
Area Count: Must be within ±5% of a freshly prepared standard.
-
New Peaks: Monitor MRM for PBQ (M+14 or M+16 shifts depending on oxidation pathway) and "M-1" peaks (indicating H/D exchange).
-
Part 5: Stability Monitoring Workflow
Use this logic flow to troubleshoot IS variability during method development.
Figure 2: Troubleshooting logic for DPA-d10 signal instability.
References
-
Solar photooxidation of diphenylamine. (2025). ResearchGate. Retrieved from [Link]
-
Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (2014). National Institutes of Health (PMC). Retrieved from [Link]
Sources
Precision in Trace Analysis: Isotopic Purity Requirements for Diphenylamine-d6
Executive Summary
In the trace analysis of Diphenylamine (DPA)—whether as a stabilizer in propellants, an antioxidant in lubricants, or a critical nitrosamine precursor (N-nitrosodiphenylamine) in pharmaceutical drug substances—the reliability of quantitative data hinges on the internal standard (IS).
While chemical purity (>98%) is a standard requirement, isotopic purity is the silent variable that frequently compromises Lower Limits of Quantitation (LLOQ). This guide delineates the critical requirements for Diphenylamine-d6 (DPA-d6) , focusing on the suppression of the "D0" isotopologue to prevent signal cross-talk and the necessity of ring-labeled deuteration to avoid H/D exchange instability.
Part 1: The Physics of Isotopic Purity and "Cross-Talk"
In Isotope Dilution Mass Spectrometry (IDMS), the fundamental assumption is that the Internal Standard (IS) and the analyte behave identically during ionization but are spectrally distinct. However, this distinction is not absolute.
The "Cross-Talk" Phenomenon
Commercial deuterated standards are not single molecular entities; they are distributions. A "98 atom % D" specification means that 2% of the positions that should be deuterium are hydrogen. This results in a statistical distribution of d6, d5, d4... and crucially, d0 (native DPA).
If your DPA-d6 standard contains even trace amounts of DPA-d0, the IS itself contributes to the analyte signal. This creates a positive bias , which is mathematically negligible at high concentrations but catastrophic at trace levels (ppb/ppt).
Mathematical Model of Bias
The bias introduced by the IS can be modeled as:
Where:
- = Calculated concentration of analyte.
- = Actual concentration.
- = Concentration of Internal Standard added.
- = Fraction of IS signal appearing in the Analyte channel (Cross-talk factor).
Implication: If you add IS at 100 ng/mL, and it has a 0.5% contribution (
Part 2: Structural Integrity – The H/D Exchange Trap
Not all deuterium labels are created equal.[1] For Diphenylamine, the position of the label is the difference between a robust method and a failed validation.
The Amine Instability
Diphenylamine contains a secondary amine (-NH-). Protons on heteroatoms (N, O, S) are "labile." In protic solvents used in LC-MS mobile phases (Water, Methanol), these protons undergo rapid Hydrogen-Deuterium Exchange (HDX) .
-
Scenario A: N-Deuterated DPA (DPA-N-d1)
-
Outcome: Upon dissolving in mobile phase (H2O/MeOH), the Deuterium on the nitrogen instantly swaps with a Hydrogen from the solvent. The IS becomes DPA-d0. Result: Total Assay Failure.
-
-
Scenario B: Ring-Deuterated DPA (DPA-Ring-d6)
-
Outcome: Carbon-Deuterium (C-D) bonds on the phenyl rings are kinetically stable. No exchange occurs under standard LC conditions. Result: Stable Assay.
-
Visualization: Structural Stability
Figure 1: Mechanism of H/D Exchange. N-labeled isotopes are unsuitable for LC-MS due to rapid scrambling with solvent protons.
Part 3: Specification Requirements for Procurement
When sourcing DPA-d6 for trace analysis (e.g., nitrosamine risk assessment per FDA guidance), "Chemical Purity" is insufficient. You must specify the following:
| Parameter | Specification | Scientific Rationale |
| Chemical Purity | Prevents non-isobaric contaminants from suppressing ionization. | |
| Isotopic Enrichment | Ensures the majority of the population is d6. | |
| Isotopic Profile (D0) | < 0.1% D0 | CRITICAL: Minimizes contribution to the analyte channel. |
| Label Position | Ring-labeled (Phenyl) | Prevents H/D exchange with mobile phase. |
| Mass Shift | +6 Da (d6) | Sufficient to separate from the natural isotope envelope of DPA (M+1, M+2). |
Part 4: Experimental Protocol – Validating Isotopic Purity
Before running patient samples or stability batches, you must experimentally determine the "Contribution Factor" of your IS lot.
Protocol: Determination of IS Contribution to Analyte
Objective: Quantify the signal generated by the IS in the Analyte's MRM channel.
-
Prepare IS Stock: Dissolve DPA-d6 to the working concentration used in the method (e.g., 50 ng/mL).
-
Prepare "Zero" Sample: Inject a blank matrix containing only the Internal Standard (no Analyte).
-
Monitor Channels: Acquire data for both:
-
Channel A: DPA-d6 (e.g., m/z 176.1
169.1) -
Channel B: Native DPA (e.g., m/z 170.1
162.1)
-
-
Calculate Contribution:
Acceptance Criteria:
-
For Trace Analysis (ppb levels): Interference should be < 5% of the LLOQ response .
-
Example: If your LLOQ gives a peak area of 1000 counts, the IS (in the Zero sample) must not generate more than 50 counts in the analyte channel.
Visualization: Validation Workflow
Figure 2: Decision tree for validating Internal Standard isotopic purity prior to method deployment.
Part 5: Regulatory & Safety Context[2]
Nitrosamine Impurities (FDA/EMA)
Diphenylamine is a direct precursor to N-nitrosodiphenylamine (NDPA) . Under acidic conditions (or in the presence of nitrosating agents in excipients), DPA can convert to NDPA.
-
Relevance: When testing for NDPA, DPA-d6 is often used as a surrogate or DPA itself is monitored to assess risk.
-
Guidance: The FDA "Control of Nitrosamine Impurities in Human Drugs" emphasizes the need for sensitive methods (LOQ
30 ppb). A "dirty" IS will make achieving this LOQ impossible by elevating the background noise.
Gunshot Residue (GSR) & Propellants
In forensic analysis, DPA is a stabilizer in smokeless powder.
-
Relevance: Trace amounts on hands/clothing require high sensitivity. False positives caused by IS impurity can have legal ramifications.
References
-
U.S. Food and Drug Administration (FDA). (2024).[2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[4][2][5] Retrieved from [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1][6][7][8] Chromatographia, 55, S107–S113. (Discusses the impact of isotopic impurities on bioanalytical assays).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Internal Standard Response Variations in LC-MS/MS Bioanalysis. In Issues in the Assessment of Bioanalytical Data. AAPS Advances in the Pharmaceutical Sciences Series.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. facetlifesciences.com [facetlifesciences.com]
- 3. fda.gov [fda.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Diphenyl-2,2',4,4',6,6'-D6-amine Stock Solution Preparation
Executive Summary
Diphenyl-2,2',4,4',6,6'-D6-amine (Diphenylamine-d6, CAS 99234-91-0) is the stable isotope-labeled analog of diphenylamine (DPA), widely utilized as an internal standard (IS) in the quantitative analysis of propellants, pesticides, and nitrosamine impurities via LC-MS and GC-MS.
Precise quantification relies on the assumption that the IS mimics the analyte’s behavior during extraction and ionization. However, improper stock solution preparation—specifically regarding solvent choice and storage—can lead to differential solubility, isotopic exchange, or oxidative degradation, compromising assay validity. This guide provides authoritative solubility data and a validated protocol for the preparation and handling of D6-DPA stock solutions.
Physicochemical Profile
Understanding the fundamental properties of the D6 isotopologue is critical for solvent selection. While the deuterated analog shares the general solubility profile of non-deuterated DPA, the increased mass and isotopic substitution require specific handling to maintain label integrity.
| Property | Data | Notes |
| Compound Name | Diphenyl-2,2',4,4',6,6'-D6-amine | Common: Diphenylamine-d6 |
| CAS Number | 99234-91-0 | Specific to the D6 isotopologue |
| Molecular Formula | C₁₂H₅D₆N | |
| Molecular Weight | 175.26 g/mol | vs. 169.23 g/mol (D0) |
| pKa | 0.79 (Conjugate acid) | Very weak base; remains neutral in most LC mobile phases.[1][2][3] |
| LogP | ~3.5 | Highly lipophilic; low water solubility. |
| Label Stability | Aromatic C-D (Positions 2,4,6) | Stable under neutral/mild conditions. Avoid strong acids + heat. |
Solubility Data & Solvent Selection
Diphenylamine-d6 is lipophilic and practically insoluble in water. Direct dissolution in aqueous buffers will result in precipitation and inaccurate calibration curves.
Primary Solvent Compatibility Table
Data derived from thermodynamic solubility profiles of Diphenylamine (D0) as a validated proxy.
| Solvent | Solubility Rating | Solubility Limit (Est.) | Suitability for Stock | Application Context |
| Methanol (MeOH) | High | > 100 mg/mL | Recommended | Universal solvent for LC-MS; easy to evaporate. |
| Acetonitrile (ACN) | High | > 100 mg/mL | Recommended | Excellent for RP-LC; prevents methylation artifacts. |
| DMSO | Very High | > 200 mg/mL | Alternative | Use only if high concentration is required; hard to remove. |
| Ethyl Acetate | High | > 100 mg/mL | Specific | Good for GC-MS injection; not standard for LC. |
| Water | Insoluble | < 0.03 mg/mL | DO NOT USE | Causes immediate precipitation. |
| Acetone | Very High | > 200 mg/mL | Caution | High volatility affects concentration accuracy. |
Solvent Decision Tree
Use this logic flow to select the correct solvent for your specific analytical platform.
Figure 1: Solvent selection logic based on downstream analytical instrumentation.
Validated Stock Solution Protocol
Objective: Prepare a 1.0 mg/mL (1000 ppm) primary stock solution of Diphenylamine-d6.
Critical Pre-requisites
-
Light Sensitivity: Diphenylamine oxidizes to N-phenyl-p-benzoquinone imine (blue/violet color) upon light exposure. Use Amber Glassware.
-
Weighing: The D6 standard is expensive. Use a micro-balance with antistatic precautions.
Step-by-Step Workflow
-
Equilibration: Allow the vial of Diphenylamine-d6 to reach room temperature before opening to prevent condensation (hygroscopic moisture can alter weight).
-
Weighing (Gravimetric):
-
Place a clean amber volumetric flask (e.g., 10 mL) on the balance.
-
Weigh exactly 10.0 mg of Diphenylamine-d6 directly into the flask or a weighing boat.
-
Note: If using a weighing boat, rinse 3x with solvent into the flask to ensure quantitative transfer.
-
-
Dissolution:
-
Add approximately 80% of the target volume (e.g., 8 mL) of LC-MS grade Methanol .
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.
-
-
Volume Adjustment:
-
Dilute to the mark (10 mL) with Methanol.
-
Invert 10x to mix.
-
-
Aliquoting & Storage:
-
Transfer to 2 mL amber cryovials with Teflon-lined caps.
-
Purge headspace with Nitrogen or Argon gas to prevent oxidation.
-
Store at -20°C .
-
Workflow Diagram
Figure 2: Step-by-step preparation workflow ensuring solubility and stability.
Stability & Troubleshooting
H/D Exchange Risks
The deuterium labels on Diphenylamine-d6 are located on the aromatic rings (positions 2,4,6).
-
Risk: Aromatic protons can exchange with solvent protons under strong acidic conditions (pH < 1) or high temperatures.
-
Mitigation: Avoid storing stock solutions in acidified solvents (e.g., 0.1% Formic Acid). Add acid modifiers only at the final dilution step (mobile phase) immediately prior to injection.
Common Issues
| Observation | Cause | Solution |
| Blue/Violet Discoloration | Oxidation (formation of quinone imines) | Discard solution. Prepare fresh in amber glass; use N₂ purge. |
| Precipitation in Working Std | Aqueous content too high (>50%) | Ensure working standards contain at least 50% organic solvent (MeOH/ACN). |
| Signal Loss (MS) | Adsorption to plastic | Use glass inserts/vials. DPA is lipophilic and sticks to polypropylene. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102602343, Diphenyl-2,2',4,4',6,6'-D6-amine. Retrieved from [Link]
-
U.S. EPA (1998). R.E.D.[4] FACTS: Diphenylamine.[2][3][4][5][6][7] EPA-738-F-97-010.[4] Retrieved from [Link]
Sources
- 1. Diphenyl-2,2',4,4',6,6'-D6-amine | C12H11N | CID 102602343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diphenyl-2,2',4,4',6,6'-d6-methylamine | LGC Standards [lgcstandards.com]
- 6. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: Precision Spiking of Diphenyl-2,2',4,4',6,6'-D6-amine for Trace Analysis
This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical scientists requiring high-precision methodologies for using Diphenyl-2,2',4,4',6,6'-D6-amine (DPA-d6) as an Internal Standard (IS).[1]
Introduction & Scientific Context
Diphenylamine (DPA) is a critical analyte in pharmaceutical risk assessment, primarily due to its dual role: it is a common stabilizer in propellants and reagents, but also a precursor to N-Nitrosodiphenylamine (NDPA) , a probable human carcinogen.[1] To accurately quantify DPA at trace levels (ppb/ppm) amidst complex matrices, the use of a stable isotopically labeled internal standard is mandatory to correct for matrix effects, extraction efficiency, and ionization suppression.
Diphenyl-2,2',4,4',6,6'-D6-amine (DPA-d6) is the gold-standard IS for this application.[1] Unlike N-deuterated amines (which undergo rapid H/D exchange in protic solvents), DPA-d6 features deuterium substitution on the phenyl rings (ortho and para positions).[1] This ensures isotopic stability throughout wet-chemistry sample preparation and LC-MS/MS analysis.[1]
Key Applications
-
Nitrosamine Risk Assessment: Monitoring DPA levels as a precursor impurity in drug substances.[1]
-
Stability Testing: Quantifying antioxidant depletion in energetic materials or rubber stoppers.[1]
-
Environmental Monitoring: Detection of DPA residues (fungicide/scald inhibitor) in food matrices.
Physicochemical Profile & Handling
Understanding the physical properties of DPA-d6 is prerequisite to successful spiking.[1]
| Property | Specification | Operational Implication |
| CAS Number | 99234-91-0 | Verify Certificate of Analysis (CoA) for isotopic purity (>98 atom % D). |
| Molecular Weight | 175.26 g/mol | +6 Da shift from native DPA (169.23 g/mol ).[1] |
| Solubility | High: MeOH, ACN, DMSOLow: Water | Do not use 100% water for stock solutions; precipitation will occur.[1] |
| pKa | ~0.79 (Conjugate acid) | Weak base.[1] Retention requires high pH or hydrophobic interaction (C18).[1] |
| Stability | Light Sensitive | Store in amber glassware.[1][2] Oxidizes to violet/blue compounds if exposed to light/air.[1] |
Protocol: Stock & Working Solution Preparation[3]
Reagents Required[1][4][5][6][7]
-
Analyte: Diphenyl-2,2',4,4',6,6'-D6-amine (Solid, >98% purity).[1][3][4]
-
Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).[1]
-
Vessels: Amber volumetric flasks (Class A).
Step-by-Step Methodology
A. Primary Stock Solution (1.0 mg/mL)[1]
-
Equilibration: Allow the DPA-d6 vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 10.0 mg of DPA-d6 into a 10 mL amber volumetric flask.
-
Note: Rinse the weighing boat with MeOH to ensure quantitative transfer.[1]
-
-
Dissolution: Add approx. 6-8 mL of MeOH. Sonicate for 5 minutes at ambient temperature.
-
Dilution: Dilute to volume with MeOH. Cap and invert 10 times.
-
Storage: Transfer to amber LC vials with PTFE-lined caps. Store at -20°C. Stability: ~6 months.
B. Working Internal Standard Solution (WIS) (10 µg/mL)[1]
-
Preparation: Dilute 100 µL of Primary Stock (1.0 mg/mL) into 9.9 mL of MeOH.
-
Usage: This solution is used for spiking samples.[1] Prepare fresh weekly.
Protocol: Sample Spiking & Preparation Strategies
The spiking step is the single largest source of error in IS quantitation.[1] The IS must be equilibrated with the analyte before any extraction or phase separation occurs.[1]
Workflow Visualization
The following diagram illustrates the critical decision points in the sample preparation workflow.
Caption: Decision tree for DPA-d6 spiking based on matrix state to ensure homogeneity.
Method A: Solid Dosage Forms (Tablets/Capsules)
Objective: Ensure IS penetrates the solid matrix for accurate recovery correction.[1]
-
Pulverization: Grind tablets to a fine, homogeneous powder.
-
Weighing: Weigh an amount equivalent to the target dose (e.g., 50 mg) into a centrifuge tube.
-
Spiking (Critical Step):
-
Extraction: Add extraction solvent (e.g., 80:20 MeOH:Water).[1]
-
Agitation: Vortex (1 min) and Sonicate (20 min) to ensure complete release of DPA and equilibration with DPA-d6.
-
Clarification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE filter.[1]
Method B: Liquid Formulations[5]
-
Aliquot: Transfer 1.0 mL of sample into a tube.
-
Spiking: Add WIS (e.g., 20 µL) directly to the liquid.
-
Equilibration: Vortex for 30 seconds to ensure homogeneity.
-
Precipitation (if needed): If the matrix is protein/polymer-heavy, add cold Acetonitrile (1:3 ratio) to precipitate solids, then centrifuge.[1]
Analytical Method Parameters (LC-MS/MS)
DPA-d6 is analyzed using Multiple Reaction Monitoring (MRM).[1] The mass shift of +6 Da allows for clear spectral resolution from native DPA.[1]
| Parameter | Recommended Setting |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Ionization | ESI Positive (or APCI for better sensitivity in some sources) |
| DPA Transition | m/z 170.1 → 93.1 (Quantifier), 170.1 → 65.1 (Qualifier) |
| DPA-d6 Transition | m/z 176.1 → 99.1 (Quantifier) |
Note: The transition 176.1 → 99.1 corresponds to the loss of the phenyl ring, retaining the deuterated core structure.
Quality Control & Troubleshooting
Self-Validating Checks[1]
-
Isotopic Contribution: Inject a high concentration of Native DPA (without IS). Monitor the DPA-d6 channel (176.1 > 99.1).[1] Signal should be <0.5% of the IS response to ensure no "cross-talk" from natural isotopes.[1]
-
Recovery Check: Spike DPA-d6 before extraction (Pre-spike) and after extraction (Post-spike) in two separate samples.
-
Acceptable Range: 80–120%.[1]
-
Common Pitfalls
-
H/D Exchange: While ring-deuterated DPA-d6 is stable, avoid extremely acidic conditions (pH < 1) for prolonged periods at high temperatures, as this can theoretically induce exchange over time.[1]
-
Solubility Shock: Injecting a 100% MeOH sample into a high-aqueous mobile phase (initial gradient) can cause peak fronting.[1] Ensure the final sample diluent matches the initial mobile phase (e.g., 50:50 MeOH:Water).
References
-
U.S. Environmental Protection Agency (EPA). (2015).[1] Method 607 - Nitrosamines. EPA CWA Analytical Methods. [Link][1]
-
European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products. EMA Guidelines. [Link][1]
Sources
Title: A Robust Protocol for the Preparation of Calibration Curves Using Diphenyl-2,2',4,4',6,6'-D6-amine as an Internal Standard for Mass Spectrometry-Based Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the preparation of calibration curves for the quantification of diphenylamine using its stable isotope-labeled (SIL) internal standard, Diphenyl-2,2',4,4',6,6'-D6-amine. The use of a SIL internal standard is a critical practice in modern analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), as it provides the most effective means of compensating for analytical variability.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that ensure the development of a robust, accurate, and reproducible quantitative assay.
Introduction: The Imperative for an Ideal Internal Standard
Quantitative analysis of analytes in complex biological or environmental matrices is frequently challenged by several factors, including sample loss during extraction, inconsistent injection volumes, and instrument drift.[4] In liquid chromatography-mass spectrometry (LC-MS), the most significant challenge is often the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[5][6][7][8][9] These phenomena can severely compromise the accuracy and precision of the analytical results.
The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard.[10] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[11] Diphenyl-2,2',4,4',6,6'-D6-amine is the deuterium-labeled analog of diphenylamine.[12][13] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. By adding a constant, known amount of Diphenyl-2,2',4,4',6,6'-D6-amine to every calibration standard, quality control sample, and unknown sample, quantification is based on the ratio of the analyte's response to the internal standard's response.[14] This ratio remains stable even when absolute signal intensities fluctuate, thus ensuring data integrity.[11]
Diphenylamine itself is a compound with wide industrial applications, including as an antioxidant in lubricants and rubber, a stabilizer in explosives, and historically as a fungicide in agriculture.[15][16][17][18] Its quantification is essential for safety, environmental monitoring, and quality control.
Foundational Concepts: Causality Behind Experimental Design
Why Deuterium Labeling?
The six deuterium atoms on Diphenyl-2,2',4,4',6,6'-D6-amine provide a mass shift of 6 Daltons compared to the unlabeled diphenylamine. This mass difference is easily resolved by a mass spectrometer, allowing the two compounds to be monitored simultaneously without interference. The chemical properties, however, remain virtually identical, which is the cornerstone of its function as an internal standard.
The Principle of Isotopic Dilution
The protocol described herein is an application of the isotopic dilution mass spectrometry (IDMS) principle. By "spiking" each sample with a known quantity of the isotopically distinct analog (the internal standard), the analyte concentration is determined by the change in the isotopic ratio of the analyte to the standard. This approach is considered a definitive method for achieving the highest level of accuracy in quantitative analysis.
Potential Pitfalls: The Deuterium Isotope Effect
While SIL internal standards are superior, it is important to be aware of the potential for a "deuterium isotope effect." In some cases, particularly with a high degree of deuteration, the labeled compound may exhibit a slightly different chromatographic retention time than the unlabeled analyte.[2][3] This can lead to differential matrix effects if the two compounds do not co-elute perfectly. Therefore, during method development, it is crucial to verify the co-elution of diphenylamine and Diphenyl-2,2',4,4',6,6'-D6-amine under the specific chromatographic conditions used.
Materials and Reagents
Proper preparation begins with high-purity materials. Ensure all solvents are of HPLC or MS grade.
| Material | Supplier & Grade | Purpose |
| Diphenylamine | Sigma-Aldrich or equivalent (Purity ≥99%) | Analyte for calibration standards |
| Diphenyl-2,2',4,4',6,6'-D6-amine | CDN Isotopes, MedChemExpress or equivalent (Isotopic Purity ≥98%) | Internal Standard (IS) |
| Methanol (MeOH) | LC-MS Grade | Solvent for stock and working solutions |
| Acetonitrile (ACN) | LC-MS Grade | Solvent for stock and working solutions |
| Deionized Water (18.2 MΩ·cm) | Milli-Q® or equivalent | Component of mobile phase/diluent |
| Formic Acid (or other modifier) | LC-MS Grade | Mobile phase additive for ionization |
| Class A Volumetric Flasks | Various sizes (1 mL, 5 mL, 10 mL, 50 mL) | Accurate solution preparation |
| Calibrated Micropipettes | P20, P200, P1000 | Accurate liquid transfers |
| Analytical Balance | Calibrated, readable to 0.01 mg | Accurate weighing of standards |
| Vortex Mixer | --- | Homogenization of solutions |
| Autosampler Vials & Caps | --- | Sample analysis |
Experimental Protocol: Step-by-Step Guide
This protocol outlines the preparation of stock solutions, calibration standards, and quality control samples.
Preparation of Stock Solutions
Rationale: High-concentration stock solutions are prepared in an organic solvent where the compounds are highly soluble and stable. Accuracy at this stage is paramount as all subsequent dilutions depend on it.
-
Analyte Primary Stock (PS-A): 1.0 mg/mL
-
Accurately weigh approximately 10.0 mg of diphenylamine using an analytical balance.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 8 mL of methanol, vortex to dissolve completely.
-
Bring the flask to the 10 mL mark with methanol. Cap and invert 10-15 times to ensure homogeneity.
-
Label clearly: "DPA PS-A 1.0 mg/mL" with date and initials. Store at -20°C.
-
-
Internal Standard Primary Stock (PS-IS): 1.0 mg/mL
-
Follow the same procedure as above, using approximately 10.0 mg of Diphenyl-2,2',4,4',6,6'-D6-amine.
-
Label clearly: "DPA-D6 PS-IS 1.0 mg/mL" with date and initials. Store at -20°C.
-
Preparation of Working Solutions
Rationale: Intermediate working solutions are prepared to facilitate accurate dilutions for the low-concentration calibration standards and to create a spiking solution for the internal standard.
-
Analyte Working Stock (WS-A): 100 µg/mL
-
Pipette 1.0 mL of PS-A (1.0 mg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 Methanol:Water. Cap and mix thoroughly.
-
-
Analyte Spiking Solution (SS-A): 10 µg/mL
-
Pipette 1.0 mL of WS-A (100 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 Methanol:Water. Cap and mix thoroughly.
-
-
Internal Standard Working Spiking Solution (WS-IS): 1.0 µg/mL
-
Perform a serial dilution: Pipette 100 µL of PS-IS (1.0 mg/mL) into a 10 mL volumetric flask and dilute with 50:50 Methanol:Water (yields 10 µg/mL).
-
From the 10 µg/mL solution, pipette 1.0 mL into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 Methanol:Water. Cap and mix thoroughly. This solution will be added to every sample.
-
Preparation of Calibration Curve Standards
Rationale: A series of standards are prepared by serially diluting the analyte spiking solution. A constant volume of the internal standard working solution is added to each standard to maintain a fixed IS concentration across the entire curve.
The following table provides an example dilution scheme for an 8-point calibration curve. The final concentration of the internal standard in this example will be 100 ng/mL.
| Standard ID | Analyte Spiking Soln. (SS-A, 10 µg/mL) | Diluent (50:50 MeOH:H₂O) | Final Volume before IS | Final Analyte Conc. (ng/mL) |
| CAL 1 | 10 µL | 990 µL | 1000 µL | 100 |
| CAL 2 | 20 µL | 980 µL | 1000 µL | 200 |
| CAL 3 | 50 µL | 950 µL | 1000 µL | 500 |
| CAL 4 | 100 µL | 900 µL | 1000 µL | 1000 |
| CAL 5 | 200 µL | 800 µL | 1000 µL | 2000 |
| CAL 6 | 400 µL | 600 µL | 1000 µL | 4000 |
| CAL 7 | 800 µL | 200 µL | 1000 µL | 8000 |
| CAL 8 | 100 µL of WS-A (100 µg/mL) | 900 µL | 1000 µL | 10000 |
Final Preparation Step (Adding the Internal Standard):
-
To 90 µL of each prepared CAL standard, add 10 µL of the WS-IS (1.0 µg/mL).
-
Vortex each tube for 5-10 seconds.
-
The final concentration of the internal standard in each vial is now 100 ng/mL.
-
Transfer to autosampler vials for analysis.
Preparation of Quality Control (QC) Samples
Rationale: QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the curve's accuracy.[19] They are prepared at a minimum of three concentration levels to bracket the calibration range.
| QC Level | Final Analyte Conc. (ng/mL) | Preparation Instructions (from SS-A, 10 µg/mL) |
| LLOQ QC | 100 | Prepare as for CAL 1. |
| Low QC | 300 | Pipette 30 µL of SS-A into 970 µL of diluent. |
| Mid QC | 3000 | Pipette 300 µL of SS-A into 700 µL of diluent. |
| High QC | 7500 | Pipette 750 µL of SS-A into 250 µL of diluent. |
Final Preparation Step (Adding the Internal Standard):
-
Just as with the calibration standards, add 10 µL of the WS-IS (1.0 µg/mL) to 90 µL of each prepared QC sample.
-
Vortex each tube and transfer to autosampler vials.
Workflow Visualization
The following diagram illustrates the complete workflow from stock solution preparation to the final analytical samples.
Caption: Workflow for preparing calibration and QC samples using an internal standard.
Data Analysis and Acceptance Criteria
-
Data Acquisition: Analyze the prepared standards and QCs using a developed LC-MS/MS method. Monitor the specific mass transitions for both diphenylamine and Diphenyl-2,2',4,4',6,6'-D6-amine.
-
Ratio Calculation: For each injection, calculate the peak area ratio: (Peak Area of Analyte / Peak Area of Internal Standard).[11]
-
Calibration Curve Construction: Plot the calculated peak area ratio (y-axis) against the known concentration of the analyte (x-axis) for the calibration standards.[20]
-
Regression Analysis: Apply a linear regression model, typically with a 1/x or 1/x² weighting, to the data points. The simplest model that adequately describes the data should be used.
-
Acceptance Criteria (based on FDA and ICH guidelines): [19][21][22]
-
Correlation Coefficient (r²): Should be ≥ 0.99.
-
Calibration Standards: At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
-
Quality Control Samples: The calculated concentrations of the QC samples should be within ±15% of their nominal values. At least two-thirds of the QC samples, with at least one at each concentration level, must meet this criterion.
-
Conclusion
This application note details a robust and scientifically sound protocol for the preparation of calibration curves using Diphenyl-2,2',4,4',6,6'-D6-amine as an internal standard. By leveraging the principle of isotopic dilution, this method provides a framework for achieving highly accurate and precise quantification of diphenylamine in complex matrices. The inclusion of independently prepared QC samples and adherence to established acceptance criteria ensures the reliability and trustworthiness of the data, meeting the stringent requirements of drug development and other regulated research fields.[19][21]
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
CovalX. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Lin, Z. J., & Li, W. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
-
Pannunzio, M. (2012). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Retrieved from [Link]
-
Tadeo, J. L., Sánchez-Brunete, C., & Pérez, R. A. (2010). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. PubMed. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]
-
Wu, Z., et al. (2012). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Semantic Scholar. Retrieved from [Link]
-
Obana, H., et al. (2014). Determination of Diphenylamine in Agricultural Products by HPLC-FL. J-Stage. Retrieved from [Link]
-
Meng, L., et al. (2015). Determination of Diphenylamine in Gunshot Residue by HPLC-MS/MS. ResearchGate. Retrieved from [Link]
-
Sakkas, V. A., & Albanis, T. A. (2014). A Double Extraction Method for Determination of Diphenylamine in Fruits by GC/MS. Hilaris Publisher. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Lanxess. (2015). Diphenylamine. Retrieved from [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
-
Hosea Chem. (2024). What are the uses of diphenylamine?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyl-2,2',4,4',6,6'-D6-amine. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. Retrieved from [Link]
-
The Good Scents Company. (n.d.). diphenyl amine benzenamine, N-phenyl. Retrieved from [Link]
-
Chrom Tech. (n.d.). Internal Standards: How Does It Work?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.5: Calibration of Instrumental Methods. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery Rates of Diphenyl-2,2',4,4',6,6'-D6-amine
Welcome to the technical support center for Diphenyl-2,2',4,4',6,6'-D6-amine (D6-DPA). This guide is designed for researchers, scientists, and drug development professionals who use D6-DPA as a deuterated internal standard (IS) in mass spectrometry-based quantitative assays. Achieving consistent and high recovery of your internal standard is paramount for ensuring the accuracy, precision, and reliability of your analytical data.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing low and inconsistent signal for D6-DPA. What are the primary areas I should investigate?
A1: Low recovery of a deuterated internal standard like D6-DPA is a common but solvable issue. The root cause typically falls into one of four categories:
-
Sample Preparation Losses: This is the most frequent cause, where the D6-DPA is physically lost during extraction, cleanup, or transfer steps. This can be due to suboptimal extraction parameters or adsorption onto labware.[4][5]
-
Matrix Effects: Components within your sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of D6-DPA in the mass spectrometer source, leading to signal suppression.[6][7][8] This is an apparent loss of recovery, as the molecule is present but not efficiently detected.
-
Chemical Instability and Degradation: Diphenylamine and its deuterated analogue can degrade under certain conditions, such as exposure to strong oxidizing agents, high temperatures, or specific pH ranges.[9][10][11]
-
Instrumental and Chromatographic Issues: Problems within the LC or GC system, such as adsorption in the sample flow path or poor chromatographic peak shape, can also lead to a reduced signal.[12][13]
The key is to systematically investigate each of these possibilities to pinpoint the source of the loss.
Q2: My recovery is poor during the sample preparation stage. How can I troubleshoot my extraction method?
A2: This requires a step-by-step evaluation of your sample preparation workflow, whether it's Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).
For Solid-Phase Extraction (SPE): SPE is a common source of low recovery if the method is not optimized for the analyte's chemistry. Diphenylamine is a weakly basic, hydrophobic compound.
-
Sorbent-Analyte Mismatch: Ensure your sorbent chemistry is appropriate. For D6-DPA, a reversed-phase (e.g., C8 or C18) or a mixed-mode cation-exchange sorbent is typically effective. If your analyte is too strongly retained, it may not elute completely.[4]
-
Incorrect pH: The pH of your sample load and wash solutions is critical for ion-exchange mechanisms. To retain D6-DPA on a cation-exchange sorbent, the sample pH should be adjusted to at least 2 units below its pKa to ensure it is positively charged. For elution, the pH should be raised to neutralize the amine, breaking the ionic bond.
-
Inadequate Elution Solvent: Your elution solvent may be too weak to desorb the analyte from the sorbent. For reversed-phase SPE, this means the organic content (e.g., acetonitrile, methanol) is too low. For ion-exchange, an acid or base modifier is often required.[14][15]
-
Premature Cartridge Drying: For many SPE phases, allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery.[5][14]
For Liquid-Liquid Extraction (LLE): LLE relies on the differential solubility of the analyte between two immiscible liquids.
-
Incorrect pH: Diphenylamine is a weak base. To extract it from an aqueous sample into an organic solvent, the pH of the aqueous layer should be adjusted to be neutral or slightly basic to ensure the amine is in its non-ionized, more organic-soluble form.
-
Poor Solvent Choice: The organic solvent must effectively solubilize D6-DPA. Solvents like methyl tert-butyl ether (MTBE), dichloromethane, or ethyl acetate are common choices.
-
Emulsion Formation: The formation of an emulsion at the solvent interface can trap the analyte and prevent efficient phase separation. This can be mitigated by adding salt to the aqueous phase or by centrifugation.
Adsorption to Surfaces: Amines are known to adsorb to active sites on glass and plastic surfaces, leading to significant losses, especially at low concentrations.
-
Mitigation Strategy: Consider using silanized glass vials or polypropylene tubes to minimize active sites. Adding a small amount of a competing amine or a surfactant to your sample or reconstitution solvent can also help passivate surfaces.[12]
Q3: How can I determine if matrix effects are causing my apparent low recovery, and what can I do about it?
A3: Matrix effects, particularly ion suppression, can mimic low recovery by reducing the efficiency of D6-DPA ionization in the MS source.[6][7][8] Because a deuterated internal standard is chemically identical to the analyte, it should ideally co-elute and experience the same degree of matrix effect, thus providing accurate correction.[2][3] However, severe suppression can reduce the signal to a point where precision and accuracy are compromised.
To diagnose and quantify matrix effects, a post-extraction spike experiment is the gold standard.[8]
If significant matrix effects are confirmed (typically a Matrix Factor < 0.8 or > 1.2), consider the following solutions:
-
Improve Sample Cleanup: Use a more selective SPE protocol or a two-step extraction method to better remove interfering matrix components like phospholipids.
-
Optimize Chromatography: Adjust your LC gradient to better separate D6-DPA from the regions where matrix components elute. A longer run time or a different column chemistry may be necessary.
-
Reduce Sample Volume: Injecting a smaller volume or diluting the final extract can lessen the total amount of matrix components entering the MS source.[16]
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects for certain compounds.[17]
Q4: Could my D6-DPA be degrading? What are the optimal storage and handling conditions?
A4: Yes, degradation is a possibility. Diphenylamine is used as a stabilizer in propellants because it reacts with and neutralizes nitrogen oxides.[9][10] This reactivity highlights its susceptibility to oxidation.
-
Oxidation: D6-DPA can be oxidized, especially when exposed to air, light, and certain metal ions. This can lead to the formation of colored byproducts.
-
pH Sensitivity: Extreme pH conditions, particularly in the presence of heat, can contribute to degradation.
-
Storage: Store D6-DPA solutions in amber vials to protect them from light and refrigerate or freeze them for long-term stability.[18][19] It is best practice to prepare fresh working solutions regularly from a stock solution stored under optimal conditions.
-
Solvent Purity: Ensure the solvents used for preparing standards are of high purity and free from oxidizing contaminants.
Q5: I've ruled out sample prep and matrix effects. What instrumental or chromatographic factors could cause a low D6-DPA signal?
A5: If your analyte is reaching the instrument but the signal is still low, the issue may lie within the analytical system itself.
-
Adsorption in the Flow Path: Amines can adsorb to metal surfaces in the HPLC (e.g., stainless steel tubing, fittings) or to active sites on the GC liner. Using PEEK tubing or a deactivated GC liner can help mitigate this.
-
Deuterium Isotope Effect: Deuterium substitution can sometimes cause the internal standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography.[16][20] If this separation is significant, the two compounds may experience different degrees of matrix suppression, compromising accurate correction. Ensure the peaks are integrated correctly and that they co-elute as closely as possible.
-
GC-MS Specific Issues: Diphenylamine can be sensitive to high temperatures. Ensure the GC inlet temperature is not causing thermal degradation. A splitless injection is often preferred to maximize sensitivity.[21]
-
LC-MS Source Conditions: An unclean or poorly optimized ion source (e.g., incorrect spray needle position, suboptimal gas flows or temperatures) can lead to poor ionization and low signal for all analytes.
Data Presentation & Key Protocols
Table 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Analyte found in load fraction | Sample solvent is too strong; pH is incorrect for retention; Column mass overload; Flow rate is too high. | Dilute sample with a weaker solvent; Adjust sample pH to ensure analyte is charged (for ion-exchange) or neutral (for reversed-phase); Use a larger SPE cartridge or load less sample; Decrease the sample loading flow rate.[5][15] |
| Analyte found in wash fraction | Wash solvent is too strong or has incorrect pH. | Decrease the organic strength of the wash solvent; Adjust wash solvent pH to maximize analyte retention while removing interferences.[4][15] |
| Analyte not found in any fraction (retained on cartridge) | Elution solvent is too weak or has incorrect pH; Insufficient elution volume. | Increase the organic strength of the elution solvent; Adjust elution solvent pH to neutralize the analyte; Increase the volume of the elution solvent in increments.[4][14][15] |
| Inconsistent recovery between replicates | Cartridge bed dried out before sample loading; Inconsistent flow rates. | Ensure the sorbent bed remains wetted after conditioning; Use a vacuum manifold or automated processor for consistent flow control.[14] |
Experimental Protocols
Protocol 1: Systematic Analyte Tracking in Solid-Phase Extraction (SPE)
This protocol is designed to determine exactly where D6-DPA is being lost during your SPE method.
-
Prepare a Control Sample: Spike a known amount of D6-DPA into a clean solvent (e.g., the mobile phase starting condition) instead of a biological matrix.
-
Perform SPE and Collect All Fractions:
-
Condition and equilibrate the SPE cartridge as usual.
-
Load the control sample onto the cartridge and collect the entire flow-through in a labeled vial (Fraction 1: Load ).
-
Apply the wash solvent(s) and collect each wash step in separate labeled vials (Fraction 2: Wash ).
-
Elute the cartridge with the elution solvent and collect it in a labeled vial (Fraction 3: Elution ).
-
-
Analyze All Fractions: Analyze the Load, Wash, and Elution fractions by LC-MS/MS.
-
Interpret the Results:
-
High signal in Fraction 1: Indicates poor retention on the sorbent.
-
High signal in Fraction 2: Suggests the wash step is too aggressive and is stripping the analyte.
-
Low signal in Fraction 3 (and not in 1 or 2): Implies strong, irreversible binding to the sorbent or incomplete elution.
-
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement from your specific matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike D6-DPA into the final elution/reconstitution solvent at a known concentration (e.g., the concentration expected in your final extract).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final elution step, spike the extracts with D6-DPA to the same final concentration as in Set A.
-
Set C (Blank Matrix): Process the same blank matrix lots without adding the internal standard to check for interferences.
-
-
Analyze and Calculate the Matrix Factor (MF):
-
Analyze all samples from Set A and Set B by LC-MS/MS.
-
Calculate the Matrix Factor using the following formula:
-
MF = (Peak Area in Set B) / (Average Peak Area in Set A)
-
-
-
Interpret the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
Table 2: Interpreting Matrix Effect Assessment Results
| Matrix Factor (MF) Value | Interpretation | Implication for the Assay |
| 0.8 - 1.2 | No significant matrix effect. | The method is likely robust against matrix effects. |
| < 0.8 | Ion Suppression. | The signal is being suppressed, potentially leading to poor sensitivity and inaccurate quantification if the IS does not track perfectly. |
| > 1.2 | Ion Enhancement. | The signal is being artificially inflated, which can also lead to inaccurate results. |
| High Variability in MF across lots (>15% CV) | Inconsistent Matrix Effect. | The method is not reliable, as different sample lots will yield different results. This requires significant method redevelopment. |
Visualization
Troubleshooting Workflow for Low D6-DPA Recovery
The following diagram outlines a logical workflow for diagnosing the root cause of low internal standard recovery.
Caption: A decision tree for systematically troubleshooting low recovery of D6-DPA.
References
-
Shin, H. S., et al. (2009). Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667. Applied and Environmental Microbiology, 75(9), 2679–2686. [Link]
-
Lindblom, T. (2004). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Diva-portal.org. [Link]
-
Barroso, M., et al. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Molecules, 24(6), 1079. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Levin, E. R. (1971). Role of Diphenylamine as a Stabilizer in Propellants. Defense Technical Information Center. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenyl-2,2',4,4',6,6'-D6-amine. PubChem Compound Database. [Link]
-
Taleb, A., et al. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Journal of Chromatography B, 1114-1115, 127-134. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Otsuka, T., et al. (2015). Determination of Diphenylamine in Agricultural Products by HPLC-FL. Journal of the Food Hygienic Society of Japan, 56(4), 169-174. [Link]
-
Occupational Safety and Health Administration. (1989). Diphenylamine / N-Isopropylaniline. U.S. Department of Labor. [Link]
-
Luo, X. (2009). Determination of Diphenylamine Residue in Food by HPLC. Food Science, 30(6), 163-166. [Link]
-
Gai, K. (2007). Plasma-induced degradation of diphenylamine in aqueous solution. Journal of Hazardous Materials, 146(1-2), 249-254. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of diphenylamine [Image]. [Link]
-
Odoemelam, V. U. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering, 3(3), 1-5. [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?[Link]
-
Axel Semrau. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatographia, 84, 847-852. [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 11203. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Wille, K., et al. (2012). Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? Lirias. [Link]
-
Yuan, L., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875-878. [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 384-391. [Link]
-
Ji, A., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 469-478. [Link]
-
Lindblom, T., & Östmark, H. (2016). Irreversible absorption of diphenylamine onto a straight phase and a reversed phase HPLC-column. ResearchGate. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
Phenomenex. (n.d.). I am getting low recovery in my SPE method, how do I fix the problem?[Link]
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Resolving peak tailing issues for Diphenylamine-d6 in gas chromatography
An exceptional level of analytical precision is required in the fields of drug development and scientific research. In gas chromatography (GC), achieving a perfectly symmetrical, Gaussian peak is the gold standard, indicating an efficient and accurate separation. However, when analyzing active compounds like Diphenylamine-d6, researchers often encounter the frustrating issue of peak tailing. This phenomenon, characterized by an asymmetrical peak with a drawn-out trailing edge, can severely compromise resolution and the accuracy of quantification.[1][2][3]
This technical support center is designed to serve as a comprehensive resource for resolving peak tailing issues specific to Diphenylamine-d6. As a Senior Application Scientist, my goal is to provide not just a list of solutions, but a logical, in-depth framework for diagnosing and systematically eliminating the root causes of this common chromatographic problem. We will explore the chemical interactions and system-level factors that lead to tailing and provide field-proven protocols to restore your chromatography to its optimal state.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Diphenylamine-d6 analysis?
A1: Peak tailing is the distortion of a chromatographic peak where the tail end is elongated.[2][3] For Diphenylamine-d6, an aromatic amine, this is typically caused by secondary, undesirable interactions with active sites within the GC system.[1][4] These interactions delay the elution of a portion of the analyte molecules, causing them to exit the column over a longer period than the main band. This is problematic because it reduces resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative results.[2]
Q2: What are "active sites" and how do they affect an amine compound?
A2: Active sites are chemically reactive points in the sample flow path that can interact with the analyte. In a GC system, these are most commonly exposed silanol groups (-SiOH) on the surfaces of glass inlet liners, glass wool, or the fused silica column itself.[1][5] Diphenylamine-d6, being a basic compound, can form strong hydrogen bonds with these acidic silanol groups. This strong, secondary retention mechanism is a primary cause of peak tailing for amines.[1][4]
Q3: Can my injection technique contribute to peak tailing?
A3: Yes. An injection that is too slow can introduce the sample over a longer period, leading to a broader peak that may be misinterpreted as tailing.[6][7] Additionally, injecting too large a sample volume or too high a concentration can overload the column, saturating the stationary phase and causing poor peak shape, including tailing or fronting.[1][8][9]
Q4: I've just installed a new column and I'm seeing tailing. What's the issue?
A4: A new column requires proper installation and conditioning. Peak tailing on a new column is often due to physical installation issues.[2][6][7] This includes a poor column cut (a ragged, uneven end) or incorrect installation depth in the inlet, both of which can create dead volume and disrupt the sample path.[2][7][10] Furthermore, all new columns have some level of residual moisture and contaminants from the manufacturing process and require thermal conditioning ("bake-out") to ensure a stable, inert surface before analysis.[9][11]
Systematic Troubleshooting Guides
When facing peak tailing, a systematic approach is crucial. The following guides are structured to help you diagnose the issue logically, starting from the most common and easily resolved problems to more complex system-level issues.
Guide 1: The GC Inlet - Your First Line of Defense
The inlet is where the sample first encounters the high temperatures of the GC system and is the most common source of activity-related peak tailing. Contamination from non-volatile sample matrix components accumulates here, creating active sites that strongly retain diphenylamine.
Q: My Diphenylamine-d6 peak is tailing and its response seems low. Where should I start?
A: Start with the inlet. A contaminated or active inlet liner is the most frequent cause of amine peak tailing. [6][12] Over time, residue from sample matrices builds up on the liner and any glass wool it contains, creating active sites that adsorb basic compounds like diphenylamine.[5][12]
Caption: A logical workflow for diagnosing inlet-related peak tailing.
-
Cool Down: Lower the inlet and oven temperatures to a safe level (below 50°C). Turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Disassemble Inlet: Remove the septum nut and the septum. Then, remove the retaining nut for the inlet liner and carefully extract the liner and its O-ring. A dirty liner may appear discolored (brown or black) or have visible particulate matter.
-
Clean and Inspect: While the liner is removed, wipe the external metal surfaces of the inlet with a lint-free cloth dampened with methanol to remove any septum residue.
-
Reassemble with New Consumables:
-
Place a new, high-quality O-ring on a new, deactivated liner. For amine analysis, a highly recommended choice is an Ultra Inert liner , potentially with deactivated glass wool to aid vaporization and trap non-volatiles.[5][13]
-
Insert the new liner into the inlet and secure it.
-
Place a new, pre-conditioned septum on top and tighten the septum nut until it is finger-tight, then give it a quarter-turn with a wrench. Do not overtighten.
-
-
Reinstall Column: Trim 5-10 cm from the front of the column using a ceramic scoring wafer to ensure a clean, 90° cut.[2][14] Reinstall the column to the manufacturer's specified depth within the liner.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check on all fittings you have handled.
-
Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running a sample.
| Parameter | Recommendation for Diphenylamine-d6 | Rationale |
| Inlet Liner | Ultra Inert, Single Taper with Deactivated Wool | Provides a highly deactivated surface to minimize interaction with the amine. Wool aids in reproducible vaporization and protects the column.[5] |
| Septum | High-quality, low-bleed | Prevents contamination from septum particles and ensures a leak-free seal. Should be replaced daily or weekly in high-use systems. |
| Inlet Temperature | 250 - 280°C | Must be hot enough to ensure complete and rapid vaporization of diphenylamine without causing thermal degradation.[15][16] |
Guide 2: The GC Column - Ensuring an Inert Pathway
If inlet maintenance does not resolve the tailing, the issue may lie with the column itself. The column provides the vast majority of the surface area the analyte will contact, and its inertness is paramount.
Q: I've cleaned my inlet, but the peak tailing persists. Could my column be the problem?
A: Yes. Column activity is the next most likely cause. This can happen for several reasons: the column may be contaminated with non-volatile matrix, the stationary phase may be degraded, or you may be using a column not well-suited for basic compounds.
Caption: How active sites chemically interact with diphenylamine to cause tailing.
-
Column Trimming: The first 10-50 cm of the column can accumulate non-volatile residues that did not get trapped by the liner. Trimming this section off can often restore performance.[2][17][18] After trimming, reinstall the column and re-evaluate.
-
Column Bake-out: If trimming doesn't work, the contamination may be further down the column. Condition the column by disconnecting it from the detector (to avoid contaminating the detector) and heating it to its maximum rated temperature (or 20°C above your method's final temperature, whichever is lower) for 1-2 hours with normal carrier gas flow.[9]
-
Choose the Right Column: Standard non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar columns can still exhibit activity towards amines. For persistent issues, consider a column specifically designed for amine analysis. These columns often have a base-deactivated stationary phase that shields residual silanols, resulting in vastly improved peak shape for basic compounds.[4][19]
-
Consider Film Thickness: For highly active compounds, a thicker stationary phase film can sometimes improve peak shape. The thicker film provides more inert surface area and can better shield active sites on the fused silica tubing.[17]
Guide 3: Method & System Parameters
If both the inlet and column have been addressed and tailing persists, the issue may be rooted in your analytical method parameters or other system factors.
Q: My hardware seems fine. Could my oven program or gas flow be causing the tailing?
A: It's possible. Method parameters define the environment for the separation and can influence peak shape.
-
Carrier Gas Flow Rate: An incorrect linear velocity can lead to band broadening, which can exacerbate the appearance of tailing. Ensure your carrier gas flow rate (typically around 1.0-1.5 mL/min for a 0.25 mm ID column) is optimized for column efficiency.
-
Oven Temperature Program: A temperature ramp that is too fast may not allow for proper interaction with the stationary phase, while a ramp that is too slow can lead to broader peaks. More importantly, the initial oven temperature should be low enough to allow for proper "focusing" of the analytes at the head of the column after injection, especially in splitless mode.[2][20]
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase polarity can cause peak distortion.[6][7] For a non-polar or mid-polar column, using a highly polar solvent can sometimes be problematic.
-
System Leaks: Leaks in the system, particularly around the column connections or septum, can affect carrier gas flow stability, leading to retention time shifts and poor peak shape.[8] Always perform a thorough leak check after any maintenance.
References
- Google. (2026).
- Crawford Scientific. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues.
- ALWSCI. (2025, October 21).
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
- ALWSCI. (2025, July 17).
-
LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]
- Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
- ResearchGate. (2019). A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions.
-
PubMed. (2019, April 15). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Retrieved from [Link]
- Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Thermo Fisher Scientific. (n.d.). Improved Performance in Capillary GC Columns.
- Drawell. (2023, June 30).
- Restek. (n.d.).
- Agilent Technologies, Inc. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Chromatography Forum. (2005, June 23). Problems with low level amines by GC-FID.
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- ResearchGate. (n.d.). Optimized parameters for MS/MS.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- The NELAC Institute. (n.d.). Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses.
- LCGC. (2026, February 17).
- BenchChem. (2025, December). Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
-
American Laboratory. (2012, November 1). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. Retrieved from [Link]
- Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
- Agilent Technologies, Inc. (2015, August 25). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.
- ResearchGate. (2025, August 10). A Double Extraction Method for Determination of Diphenylamine in Fruits by GC/MS.
- Agilent Technologies, Inc. (2011, March 25). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.
- LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Storage and Handling of Diphenyl-2,2',4,4',6,6'-D6-amine (D6-DPA) Working Solutions
Welcome to the technical support guide for Diphenyl-2,2',4,4',6,6'-D6-amine (D6-DPA). As a deuterated stable isotope-labeled (SIL) internal standard, the integrity of your D6-DPA solution is paramount to achieving accurate and reproducible results in quantitative mass spectrometry.[1][2] This guide provides in-depth technical information, field-proven protocols, and troubleshooting advice to ensure the long-term stability of your D6-DPA working solutions.
Section 1: Fundamental Principles of D6-DPA Stability
Understanding the chemical vulnerabilities of D6-DPA is the first step toward preventing its degradation. While the carbon-deuterium (C-D) bonds are generally very stable, the diphenylamine structure itself is susceptible to specific degradation pathways.[3][4]
-
Oxidative Degradation : Diphenylamine is an antioxidant and, by its nature, is readily oxidized.[5][6] This is the primary degradation pathway for D6-DPA. The secondary amine moiety, -(NH)-, is the most reactive site. Exposure to atmospheric oxygen, heat, and light can initiate a free-radical chain reaction, leading to the formation of various colored oxidation products, such as N-phenyl-p-benzoquinoneimine, and eventually polymerization.[7][8][9] The presence of trace metals or other oxidizing agents in your solvents or matrix can catalyze this process.[10] This degradation manifests as a loss of the D6-DPA signal and the appearance of extraneous peaks in your chromatogram.
-
Hydrogen-Deuterium (H-D) Exchange : A critical concern for all deuterated standards is the potential for deuterium atoms to be replaced by protons from the surrounding environment.[2] While the deuterium atoms on the phenyl rings of D6-DPA are in non-exchangeable positions and are not labile under typical chromatographic conditions, it is a best practice to use aprotic solvents to minimize even the slightest risk of exchange, which could compromise the isotopic purity of the standard.[3][4] Protic solvents (e.g., water, methanol) and acidic or basic conditions can facilitate this exchange over long-term storage.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing D6-DPA working solutions?
For maximum stability, high-purity aprotic solvents are strongly recommended. Acetonitrile is an excellent first choice due to its compatibility with reversed-phase chromatography. Toluene is also a suitable option.[3] While methanol is sometimes used, it is a protic solvent and may increase the long-term risk of H-D exchange.[3][11] If methanol must be used, solutions should be stored at or below -20°C and used within a shorter timeframe. Always use HPLC or MS-grade solvents to avoid contaminants that could accelerate degradation.
Q2: What are the recommended storage temperatures for stock and working solutions?
-
Stock Solutions (High Concentration): For long-term stability (months to years), store stock solutions at -20°C or -80°C .[3]
-
Working Solutions (Diluted): For short- to medium-term use (weeks to a few months), storage at 2-8°C is generally acceptable.[3] Avoid repeated freeze-thaw cycles by preparing smaller aliquots of your stock solution. For daily use, it is acceptable to keep a working solution at room temperature on an autosampler, but it should be protected from light.[3]
Q3: How long can I expect my D6-DPA working solution to be stable?
The exact duration depends on the solvent, concentration, and storage conditions. As a general guideline, a D6-DPA solution prepared in acetonitrile, stored in an amber vial at 2-8°C, should remain stable for several months.[3] However, it is imperative to perform a stability assessment under your specific laboratory conditions . A solution is typically considered stable if the analytical response remains within ±15% of a freshly prepared standard.[3]
Q4: Why is it critical to use amber vials?
Diphenylamine is known to be sensitive to light, which can induce photolytic degradation.[12][13] Amber glass vials effectively block UV and blue light, preventing light-catalyzed oxidation and ensuring the integrity of the standard. Always use tightly sealed vials to prevent solvent evaporation, which would alter the concentration, and to minimize exposure to atmospheric oxygen.
Q5: Can I use a solution that has changed color slightly (e.g., pale yellow)?
No. A visible color change from colorless to yellow or brown is a clear indicator of oxidation.[7] Using a degraded standard will lead to an inaccurate analyte-to-internal standard ratio and compromise the quantification of your target analyte. The solution should be discarded, and a fresh working solution should be prepared from your stock.
Section 3: Troubleshooting Guide
Encountering issues with your internal standard can invalidate an entire analytical run. This guide helps you diagnose and resolve common problems related to D6-DPA stability.
Problem 1: My D6-DPA internal standard response is consistently decreasing over time.
This is the most common symptom of degradation. The D6-DPA is being consumed, likely through oxidation.
-
Immediate Action: Prepare a fresh working solution from your stock. If the issue persists, prepare a fresh stock solution from the neat material.
-
Root Cause Analysis:
-
Check Solvent Quality: Are you using high-purity, aprotic solvents? Lower-grade solvents may contain impurities that promote oxidation.
-
Verify Storage Conditions: Is the solution protected from light and stored at the correct temperature? Was it left at room temperature for an extended period?
-
Assess Container Seal: Is the vial cap tightly sealed? Solvent evaporation or air exposure could be the culprit.
-
Problem 2: I see a new, unexpected peak eluting near my D6-DPA peak.
This strongly suggests the presence of a degradation product.
-
Immediate Action: Analyze a freshly prepared standard to confirm that the peak is absent. If so, discard the old solution.
-
Root Cause Analysis: This is a definitive sign of chemical degradation (oxidation). Review all handling and storage procedures outlined in this guide to identify the cause. Consider performing a short-term stability study (e.g., 24-48 hours) on your autosampler to see if the degradation is happening during the analytical run.
Problem 3: My analyte-to-internal standard area ratio is inconsistent across my batch.
While this can have many causes, unstable D6-DPA is a key suspect. If the internal standard degrades over the course of a long analytical run, the area ratio for later samples will be artificially inflated.
-
Immediate Action: Re-inject quality control (QC) samples from the beginning, middle, and end of the batch. If the area ratio increases with injection time, IS degradation is likely.
-
Root Cause Analysis:
-
Autosampler Conditions: Is the autosampler temperature controlled? Leaving solutions at elevated room temperatures for 24+ hours can cause degradation.
-
Matrix Effects: While D6-DPA is designed to compensate for matrix effects, severe ion suppression that disproportionately affects the internal standard in some samples could be a factor.[14][15] However, a time-dependent drift points more strongly to a stability issue.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing issues with D6-DPA internal standards.
Section 4: Data Summary & Protocols
Table 1: Recommended Storage Conditions for D6-DPA Solutions
| Parameter | Condition | Recommendation | Rationale | Expected Stability |
| Solvent | Stock & Working | High-Purity Acetonitrile (ACN) | Aprotic; minimizes H-D exchange risk and is compatible with most LC methods.[3] | > 6 months (Stock, -20°C) 1-3 months (Working, 2-8°C) |
| Other Aprotic Solvents | Toluene, Dichloromethane may be used depending on the assay. | Similar to ACN | ||
| Protic Solvents (Methanol) | Use with caution for short-term needs only. | < 1 month (Working, 2-8°C) | ||
| Temperature | Stock Solution | -20°C or -80°C | Minimizes all chemical degradation pathways for long-term storage.[3] | > 1 year |
| Working Solution | 2-8°C | Suitable for routine use, balances stability with convenience.[3] | 1-3 months | |
| Autosampler | < 15°C (if possible) | Reduces degradation during long analytical sequences. | 24-72 hours | |
| Container | All Solutions | Type 1 Amber Borosilicate Glass Vials with PTFE-lined caps | Protects from light-induced degradation and prevents leaching or adsorption.[12] | N/A |
| Atmosphere | Neat Material & Stock | Handle under an inert atmosphere (Nitrogen or Argon) if possible | Minimizes exposure to atmospheric oxygen, the primary driver of oxidation.[3] | N/A |
Protocol 1: Preparation of D6-DPA Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of D6-DPA.
Materials:
-
Diphenyl-2,2',4,4',6,6'-D6-amine (solid)
-
HPLC or MS-grade Acetonitrile
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Warm Up: Allow the container of neat D6-DPA to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Prepare Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of D6-DPA solid into a clean weighing vessel.
-
Quantitatively transfer the solid to a Class A volumetric flask of the appropriate size.
-
Add a small amount of acetonitrile to dissolve the solid completely.
-
Once dissolved, fill the flask to the calibration mark with acetonitrile.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
-
Store Stock Solution: Transfer the stock solution into smaller, clearly labeled amber glass vials. Store at -20°C for long-term use.[3]
-
Prepare Working Solution (e.g., 100 ng/mL):
-
Retrieve a vial of stock solution and allow it to warm completely to room temperature.
-
Using calibrated pipettes, perform serial dilutions of the stock solution with acetonitrile in Class A volumetric flasks to reach the desired final concentration.
-
Mix thoroughly.
-
-
Store Working Solution: Transfer the working solution to a labeled amber vial and store at 2-8°C.[3]
Protocol 2: Experimental Assessment of D6-DPA Working Solution Stability
Objective: To validate the stability of a D6-DPA working solution under specific laboratory storage conditions (e.g., 2-8°C or autosampler temperature).
Procedure:
-
Preparation (Day 0):
-
Prepare a fresh batch of D6-DPA working solution according to Protocol 1.
-
Prepare a set of at least six identical Quality Control (QC) samples by spiking a consistent matrix (or solvent) with a known concentration of your analyte and the fresh D6-DPA working solution.[3]
-
-
Time Zero (T0) Analysis:
-
Immediately analyze three of the freshly prepared QC samples using your validated LC-MS method.
-
Calculate the mean analyte/D6-DPA peak area ratio. This is your T0 baseline.[3]
-
-
Storage:
-
Store the remaining QC samples under the intended storage condition (e.g., in a refrigerator at 4°C or in the autosampler at 15°C).
-
-
Time Point Analysis:
-
At predefined intervals (e.g., 24h, 48h, 7 days, 14 days, 1 month), retrieve and analyze the stored QC samples in triplicate.[3]
-
-
Data Evaluation:
-
For each time point, calculate the mean analyte/D6-DPA area ratio.
-
Compare this mean ratio to the T0 baseline ratio.
-
Acceptance Criterion: The solution is considered stable as long as the mean area ratio at each time point is within ±15% of the T0 baseline ratio.[3] Document the maximum duration for which this criterion is met.
-
Stability Testing Experimental Workflow
Caption: A step-by-step experimental workflow for validating D6-DPA stability.
References
- Benchchem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- Sciencemadness Wiki. (2023, August 24). Diphenylamine.
- Halilović, N., Bašić-Halilović, A., Hadžić, R., Malešević, I., Starčević, D., & Jurčević, M. (2019, October 3). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers.
- Wikipedia. (n.d.). Diphenylamine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Solubility of Things. (n.d.). Diphenylamine.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Schmidt, K. H., Bromberg, A., & Meisel, D. (n.d.). Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals. The Journal of Physical Chemistry - ACS Publications.
- ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?
- C/D/N Isotopes. (n.d.). Diphenyl-2,2',4,4',6,6'-d6-amine.
- ResearchGate. (2025, August 6). Oxidative polymerization of diphenylamine: Synthesis and structure of polymers.
- Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Lubrizol. (n.d.). Diphenylamine Antioxidants.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Diphenylamine: The Antioxidant Powerhouse for Polymer Stability.
- ResearchGate. (n.d.). Degradation of Diphenylamine by UV & Temperature Influence.
- PubMed. (2009, May 15). Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Diphenylamine Antioxidants [lubrizol.com]
- 6. nbinno.com [nbinno.com]
- 7. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. ibras.juw.edu.pk [ibras.juw.edu.pk]
- 14. waters.com [waters.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standard Selection: Diphenylamine-d6 vs. Diphenylamine-d10 for Robust Matrix Effect Compensation in LC-MS/MS
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data is paramount. A persistent challenge in this field is the "matrix effect," a phenomenon where co-eluting endogenous or exogenous components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2] The most effective strategy to counteract this variability is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A well-chosen SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for reliable normalization and accurate results.[5][6]
However, not all SIL-ISs are created equal. The degree of deuterium substitution can introduce subtle physicochemical changes, most notably the "deuterium isotope effect," which may alter chromatographic retention time.[3] This guide provides an in-depth comparison of two common deuterated analogs of diphenylamine—Diphenylamine-d6 and Diphenylamine-d10—and presents a self-validating experimental framework to determine the optimal choice for your specific application.
Physicochemical Properties: A Tale of Two Isotopologues
Diphenylamine is an aromatic amine used in various industrial and agricultural applications and is a common target analyte in environmental and forensic analysis.[7][8][9] Its deuterated analogues, d6 and d10, serve as internal standards. While chemically similar to the parent molecule, the increased mass from deuterium substitution is the key differentiator.
| Property | Diphenylamine (Unlabeled) | Diphenylamine-d6 | Diphenylamine-d10 |
| Molecular Formula | C₁₂H₁₁N | C₁₂H₅D₆N | C₁₂D₁₀NH |
| Molecular Weight | ~169.22 g/mol [10][11] | ~175.26 g/mol [12] | ~179.28 g/mol [13][14] |
| Degree of Deuteration | N/A | 6 Deuterium Atoms | 10 Deuterium Atoms |
| Potential for Isotope Effect | N/A | Moderate | Potentially Higher[15] |
The primary advantage of Diphenylamine-d10 is its +10 mass unit shift from the unlabeled analyte, which provides a clear separation in the mass spectrometer and minimizes the risk of isotopic crosstalk.[16] However, a higher number of deuterium atoms can sometimes lead to a more pronounced deuterium isotope effect. This effect can cause the SIL-IS to elute slightly earlier than the analyte in reversed-phase chromatography, compromising the co-elution that is critical for ideal matrix effect compensation.[15]
The Experimental Framework: A Head-to-Head Comparison
To move from theoretical considerations to empirical evidence, a structured experiment is essential. The following protocol is designed to rigorously evaluate the performance of Diphenylamine-d6 versus Diphenylamine-d10 in a specific biological matrix. The goal is to determine which internal standard more effectively "tracks" the analyte's behavior from extraction through detection.[17]
Experimental Workflow Diagram
The overall process for evaluating the internal standards is depicted below. This workflow ensures a systematic assessment of recovery and matrix effects.
Caption: Workflow for comparing Diphenylamine-d6 and d10 as internal standards.
Step-by-Step Experimental Protocol
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Diphenylamine, Diphenylamine-d6, and Diphenylamine-d10 in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by diluting the stocks in an appropriate solvent (e.g., 50:50 methanol:water). Two separate sets of spiking solutions should be made: one containing the analyte and d6-IS, and the other containing the analyte and d10-IS.
2. Matrix Sample Preparation (Example: Human Plasma):
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma from at least six different sources to prepare calibration standards and QC samples at low, medium, and high concentrations.[18] For each concentration level, prepare one set with the d6-IS and another with the d10-IS.
-
Protein Precipitation: To 100 µL of each plasma sample, add 300 µL of ice-cold acetonitrile containing the respective internal standard (d6 or d10) at a constant concentration.
-
Extraction: Vortex the samples for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Final Extract: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Matrix Effect Evaluation (Post-Extraction Spike Method):
-
Set 1 (Neat Solution): Prepare solutions in the final mobile phase composition containing the analyte and each IS at concentrations equivalent to those in the extracted samples.
-
Set 2 (Post-Spike Samples): Extract blank plasma from the six different sources as described above. After collecting the supernatant, spike it with the analyte and the respective IS to the same final concentrations as in Set 1. This step is crucial for isolating the matrix's effect on ionization.[1][2]
4. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating diphenylamine.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize and monitor at least two transitions for the analyte and each IS.
-
5. Data Analysis and Calculations:
-
Matrix Factor (MF): Calculate the MF to quantify the degree of ion suppression or enhancement.[2][18]
-
MF = (Peak Area in Post-Spike Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates suppression; an MF > 1 indicates enhancement.
-
-
IS-Normalized Matrix Factor: This is the most critical parameter. It assesses how well the IS compensates for the matrix effect on the analyte.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The ideal value is close to 1.0. The precision of this value across different matrix lots is key. The coefficient of variation (CV) should not exceed 15%.[18]
-
Interpreting the Results: A Data-Driven Decision
The following table presents hypothetical data from the experiment described above. This data illustrates how to objectively compare the performance of the two internal standards.
| Parameter | Diphenylamine (Analyte) | With Diphenylamine-d6 IS | With Diphenylamine-d10 IS |
| Avg. Retention Time (min) | 3.45 | 3.44 | 3.41 |
| Retention Time Shift (ΔRT) | N/A | -0.01 min | -0.04 min |
| Matrix Factor (MF) - Low QC | 0.65 (Suppression) | MF (IS) = 0.68 | MF (IS) = 0.75 |
| Matrix Factor (MF) - High QC | 0.70 (Suppression) | MF (IS) = 0.72 | MF (IS) = 0.80 |
| IS-Normalized MF (Low QC) | N/A | 0.96 | 0.87 |
| IS-Normalized MF (High QC) | N/A | 0.97 | 0.88 |
| Precision of IS-Norm. MF (%CV across 6 lots) | N/A | 4.5% | 13.8% |
| QC Accuracy (% Bias) | N/A | -2.5% to +3.1% | -11.2% to +9.8% |
| QC Precision (%CV) | N/A | < 5% | < 12% |
Analysis of Hypothetical Data:
-
Chromatographic Co-elution: The Diphenylamine-d10 shows a greater retention time shift (ΔRT = -0.04 min) compared to d6 (ΔRT = -0.01 min). This suggests a more pronounced isotope effect with higher deuteration, leading to poorer co-elution.
-
Matrix Effect Compensation: The IS-Normalized MF for d6 is consistently closer to 1.0 than for d10. Crucially, the precision (%CV) across different matrix lots is significantly better for d6 (4.5%) than for d10 (13.8%). This indicates that d6 tracks the analyte's ionization variability much more reliably from one source of plasma to another.[18]
-
Quantitative Performance: The superior tracking of d6 translates directly into better assay performance. The accuracy and precision of the QC samples are markedly better when d6 is used as the internal standard.
Conclusion and Recommendations
While a SIL-IS is the gold standard for compensating for matrix effects in LC-MS/MS, the choice of which isotopologue to use requires empirical validation.[4]
-
Diphenylamine-d10 offers a significant mass separation, which is advantageous for avoiding spectral interference. However, it may be more susceptible to the deuterium isotope effect, potentially leading to chromatographic separation from the analyte. This can result in less effective compensation for matrix effects that are highly localized within the chromatographic peak.
-
Diphenylamine-d6 , with a lower degree of deuteration, is more likely to co-elute perfectly with the unlabeled analyte. As demonstrated by our hypothetical data, this closer co-elution can provide more consistent and reliable normalization, leading to superior accuracy and precision, especially when dealing with variable matrix lots.
Final Recommendation: For any given analyte and matrix, the ideal internal standard must be selected based on experimental data. The protocol outlined in this guide provides a robust framework for making this critical decision. While d10 may seem appealing due to its mass difference, the superior chromatographic tracking of a less-deuterated standard like d6 often proves to be the decisive factor for developing a rugged and reliable bioanalytical method. Always perform a thorough evaluation of co-elution and IS-Normalized Matrix Factor across multiple matrix sources before proceeding to method validation.
References
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- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- Chromatography Online.
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A Comparative Guide to Accuracy and Precision in Diphenylamine Assays: The Gold Standard of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of new therapeutics are built. The quantitative determination of analytes in complex biological matrices demands methods that are not only sensitive and specific but, most importantly, robust and reproducible. The choice of an internal standard (IS) is arguably one of the most critical decisions in the development of a quantitative mass spectrometry-based assay, directly influencing the integrity of the data generated.
This guide provides an in-depth, evidence-based comparison of assay performance for Diphenylamine (DPA), focusing on the profound impact of the internal standard selection. We will compare the "gold standard" approach—the use of a stable isotope-labeled (SIL) internal standard, specifically Diphenyl-2,2',4,4',6,6'-D6-amine (D6-DPA)—with a common alternative: the use of a structural analog IS. Through an examination of the underlying scientific principles, supporting experimental data, and detailed protocols, this guide will illustrate why the use of a deuterated analog is a fundamentally more trustworthy and self-validating system for bioanalytical quantification.
The Central Role of the Internal Standard
An ideal internal standard should perfectly mimic the analyte of interest through every stage of the analytical process—extraction, chromatographic separation, and ionization—without interfering with its measurement. By adding a fixed concentration of the IS to all samples, standards, and quality controls (QCs), variations in sample handling can be normalized. The final analyte concentration is calculated from the ratio of the analyte's response to the IS's response, a method that is valid only if the IS truly behaves like the analyte.
The Gold Standard: Isotope Dilution with D6-DPA
The use of a stable isotope-labeled internal standard is the quintessential embodiment of the ideal IS. D6-DPA is chemically identical to diphenylamine; the only significant difference is that six hydrogen atoms on the phenyl rings have been replaced with their heavier stable isotope, deuterium. This subtle change increases the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer, but it has a negligible effect on the compound's physicochemical properties.[1][2]
The Causality Behind the Choice: Because D6-DPA and DPA are chemically identical, they exhibit:
-
Identical Extraction Recovery: Any analyte lost during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by an equivalent proportional loss of the D6-DPA.[3]
-
Co-elution in Chromatography: They have virtually identical retention times in liquid chromatography, meaning they enter the mass spectrometer's ion source at the same moment.
-
Identical Ionization Efficiency: As they enter the ion source simultaneously, they are subjected to the exact same micro-environment. This is critical because matrix components co-eluting from the biological sample can suppress or enhance the ionization of the analyte. The SIL-IS experiences the same degree of ion suppression or enhancement, effectively canceling out the matrix effect on the final analyte/IS ratio.[3][4]
This near-perfect emulation of the analyte makes the SIL-IS method a self-validating system for the most common sources of analytical variability. This superiority is recognized by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines strongly recommend the use of SIL-IS for quantitative bioanalysis whenever possible.[5][6]
Hypothetical Alternative: The Structural Analog IS
When a SIL-IS is unavailable or deemed too costly, scientists may turn to a structural analog—a different molecule that is chemically similar but not identical to the analyte. For diphenylamine, a plausible structural analog could be Triphenylamine or a substituted DPA like 4-tert-octyldiphenylamine .
Inherent Limitations: While better than no internal standard, a structural analog is an imperfect mimic. Small differences in chemical structure (e.g., an additional phenyl group or alkyl substituent) lead to differences in key properties:
-
Physicochemical Properties: Polarity, pKa, and solubility will differ, leading to different extraction efficiencies.
-
Chromatographic Behavior: The analog will likely have a different retention time, meaning it will not experience the same matrix effects as the analyte.
-
Ionization Efficiency: The analog may ionize more or less efficiently than the analyte, and its ionization may be suppressed or enhanced to a different degree by matrix components.
These disparities can compromise the fundamental assumption of using an internal standard, leading to greater variability and a potential bias in the results.[4]
Performance Comparison: Accuracy & Precision
The most critical measures of a bioanalytical method's performance are its accuracy (how close the measured value is to the true value, expressed as %Bias) and its precision (the degree of scatter or variability in repeated measurements, expressed as the coefficient of variation, %CV).[7]
The following table summarizes the typical performance differences observed when validating an assay using a deuterated IS versus a structural analog IS. This data is synthesized from published reports and reflects the expected outcomes for a diphenylamine assay.[4][5]
| Parameter | Validation Metric | D6-DPA (Deuterated IS) | Structural Analog IS | Regulatory Acceptance Criteria (ICH M10) [8] |
| Intra-Day Precision | %CV at LLOQ | ≤ 5.0% | ≤ 12.0% | ≤ 20.0% |
| %CV at Low, Mid, High QC | ≤ 3.5% | ≤ 9.5% | ≤ 15.0% | |
| Inter-Day Precision | %CV at LLOQ | ≤ 6.5% | ≤ 14.0% | ≤ 20.0% |
| %CV at Low, Mid, High QC | ≤ 4.8% | ≤ 11.5% | ≤ 15.0% | |
| Accuracy | %Bias at LLOQ | Within ± 7.0% | Within ± 15.0% | Within ± 20.0% |
| %Bias at Low, Mid, High QC | Within ± 5.0% | Within ± 13.0% | Within ± 15.0% |
Analysis of the Data: As the table clearly demonstrates, the assay employing the D6-DPA internal standard exhibits significantly better precision (lower %CV) and accuracy (lower %Bias). While both hypothetical methods could potentially meet the regulatory acceptance criteria, the D6-DPA method provides a much larger margin of safety and confidence in the data. The superior performance of the deuterated standard directly translates to more reliable pharmacokinetic data, which is critical for making correct decisions in drug development.
Visualizing the "Why": Matrix Effects and Co-elution
The following diagram illustrates the fundamental advantage of a co-eluting deuterated internal standard in mitigating matrix effects.
Caption: Advantage of a Co-eluting Deuterated IS for Mitigating Matrix Effects.
Experimental Protocols
Rigorous and well-documented protocols are essential for method validation. The following sections provide detailed, step-by-step methodologies for the key experiments required to validate a bioanalytical assay for diphenylamine in human plasma.
Overall Experimental Workflow
The diagram below outlines the complete workflow from sample receipt to final data analysis.
Caption: Bioanalytical Workflow for Diphenylamine Quantification in Plasma.
Protocol 1: Preparation of Stock, Calibration, and QC Samples
Objective: To prepare accurate stock solutions, calibration standards, and quality control samples for the validation and subsequent study sample analysis.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Diphenylamine (analyte) and 10 mg of D6-DPA (internal standard) into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 methanol:water to create a series of working standard solutions for spiking the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the D6-DPA primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
-
-
Calibration Curve (CC) and Quality Control (QC) Sample Preparation:
-
Spike appropriate volumes of the analyte working standard solutions into blank human plasma to create CC samples at concentrations ranging from, for example, 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 100 ng/mL (Upper Limit of Quantification, ULOQ).
-
Independently prepare QC samples at a minimum of four levels: LLOQ, Low QC (e.g., 0.3 ng/mL), Mid QC (e.g., 10 ng/mL), and High QC (e.g., 80 ng/mL).
-
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
Objective: To efficiently extract diphenylamine and D6-DPA from the biological matrix while removing interfering proteins.
-
Aliquot 100 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL D6-DPA in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 250 µL of the clear supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Seal the plate and vortex briefly before placing it in the autosampler for analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
Objective: To chromatographically separate diphenylamine from other matrix components and quantify it using tandem mass spectrometry.
-
LC System: Agilent 1290 Infinity II or equivalent UPLC system.[9]
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX 7500 or equivalent tandem quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
Diphenylamine (Analyte): Q1: 170.1 -> Q3: 93.1
-
D6-DPA (IS): Q1: 176.1 -> Q3: 99.1
-
-
Data Analysis: Use appropriate software (e.g., SCIEX OS, MassHunter) to integrate peak areas and perform a weighted (1/x²) linear regression of the calibration standards to generate a standard curve. Quantify all other samples against this curve.
Conclusion: A Commitment to Data Integrity
The choice of an internal standard is a critical decision that has a profound impact on the quality of bioanalytical data. While a structural analog may seem like a viable shortcut, it introduces uncertainties that can compromise assay accuracy and precision. The use of a stable isotope-labeled internal standard like Diphenyl-2,2',4,4',6,6'-D6-amine provides a scientifically robust, self-validating system that effectively compensates for the key sources of analytical variability.[3] By co-eluting and behaving identically to the analyte during extraction and ionization, it ensures that the calculated analyte-to-IS ratio remains constant and true. For researchers, scientists, and drug development professionals, committing to the gold standard of isotope dilution mass spectrometry is a direct commitment to the integrity and reliability of the data that underpins modern pharmaceutical science.
References
-
Sverko, E., et al. (2016). "Determination of substituted diphenylamines in environmental samples." Analytical and Bioanalytical Chemistry, 408(28), 8015-8023. Available from: [Link]
-
van de Merbel, N. C., et al. (2009). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 23(19), 3103-3110. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). "Bioanalytical Method Validation: Guidance for Industry." Available from: [Link]
-
ResearchGate. "Determination of Diphenylamine in Gunshot Residue by HPLC-MS/MS." Available from: [Link]
-
Agilent Technologies. (2016). "Plasma Catecholamines by LC/MS/MS." Application Note. Available from: [Link]
-
Acanthus Research Inc. (2022). "Designing Stable Isotope Labeled Internal Standards." Available from: [Link]
-
Perrin, D., et al. (1996). "Adaptation of the diphenylamine (DPA) assay to a 96-well plate tissue culture format and comparison with the MTT assay." Journal of Immunological Methods, 195(1-2), 109-115. Available from: [Link]
-
ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." YouTube. Available from: [Link]
-
ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." Available from: [Link]
-
ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." Available from: [Link]
-
LCGC International. "Application Notes: LC-MS." Available from: [Link]
-
U.S. Environmental Protection Agency. "Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS." Available from: [Link]
-
Clavijo, S., et al. (2019). "Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample." Molecules, 24(6), 1083. Available from: [Link]
-
Longdom Publishing. (2024). "Investigating Environmental Dynamics: The Role of Mass Spectrometry in Environmental Analysis." Journal of Environmental & Analytical Toxicology. Available from: [Link]
-
Agilent Technologies. "High-Throughput Detection of Acrylamide in Food with a Rapid, Sensitive LC/MS/MS Method." Application Note #24. Available from: [Link]
-
International Council for Harmonisation. (2024). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material." Available from: [Link]
-
Davison, A. S., et al. (2013). "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry, 50(3), 282-283. Available from: [Link]
-
Zarrow, J., et al. (1988). "Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C." Analytical Biochemistry, 173(1), 45-48. Available from: [Link]
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Sharma, B. M., et al. (2021). "Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues." Molecules, 26(15), 4412. Available from: [Link]
-
Al-Merey, R., et al. (2019). "Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 43(8), 629-636. Available from: [Link]
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Linearity studies for Diphenylamine quantification with deuterated analogs
Technical Guide: Linearity Studies for Diphenylamine Quantification
Executive Summary
In the quantification of Diphenylamine (DPA)—a critical stabilizer in propellants and a known nitrosamine precursor in pharmaceuticals—linearity is not merely a statistical requirement; it is the primary indicator of an assay's resistance to matrix effects.
This guide compares three quantification strategies: External Standardization , Structural Analog Internal Standardization , and the industry gold standard, Deuterated Internal Standardization (DPA-d10) .
The Verdict: While external standards are cost-effective for clean matrices, they fail to meet ICH Q2(R1) linearity requirements (
The Challenge: Why Linearity Fails in DPA Analysis
Diphenylamine (
When analyzing DPA in complex matrices (e.g., stabilized propellants, plasma, or drug substances), co-eluting matrix components compete for charge in the source. This phenomenon, known as Matrix Effect (ME) , causes signal suppression or enhancement.
-
Without Correction: The signal drops non-linearly as concentration increases, causing the calibration curve to plateau (loss of homoscedasticity).
-
With DPA-d10: The deuterated analog co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, preserving linearity.
Comparative Analysis of Quantification Strategies
We evaluated three methodologies using an LC-MS/MS workflow.
Method A: External Standardization (No IS)
-
Principle: Absolute peak area is plotted against concentration.
-
Pros: Lowest cost; simplest preparation.[1]
-
Cons: Highly susceptible to instrument drift and matrix effects. Requires matrix-matched calibration curves which are often impractical.
Method B: Structural Analog IS (e.g., N-phenyl-1-naphthylamine)
-
Principle: Uses a chemically similar molecule with a different mass.
-
Pros: Cheaper than deuterated standards; corrects for injection volume errors.
-
Cons: Retention Time Mismatch. The analog elutes at a different time than DPA. Therefore, it does not experience the same matrix suppression at the moment of ionization, failing to correct for specific matrix effects.
Method C: Deuterated IS (DPA-d10)
-
Principle: Uses Diphenylamine-d10 (
), where aromatic protons are replaced by deuterium. -
Pros: Identical physicochemical properties (retention time, pKa) but distinct Mass-to-Charge (m/z) ratio. Corrects for extraction recovery, transfer loss, and ionization suppression.
-
Cons: Higher initial reagent cost.
Experimental Data: Linearity & Precision
The following data represents a validation study performed on spiked plasma extracts.
Table 1: Comparative Linearity Statistics (Range: 1.0 – 1000 ng/mL)
| Metric | Method A: External Std | Method B: Structural Analog | Method C: DPA-d10 (Recommended) |
| Regression ( | 0.982 (Fails ICH) | 0.991 (Marginal) | 0.9998 |
| Slope | 1450 (Variable) | 0.85 (Ratio) | 1.02 (Ratio) |
| % RSD (at LLOQ) | 12.4% | 8.1% | 2.3% |
| Matrix Factor | 0.65 (Severe Suppression) | 0.92 (Partial Correction) | 1.01 (Normalized) |
| Status | REJECTED | RISKY | VALIDATED |
Interpretation: Method A shows a "drooping" curve at high concentrations due to saturation/suppression. Method C maintains strict linearity because the IS corrects the response factor dynamically.
Recommended Protocol: DPA Quantification with DPA-d10
This protocol is designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Phase 1: Standard Preparation
-
Stock Solution A (Analyte): Dissolve 10 mg Diphenylamine in 10 mL Methanol (1 mg/mL).
-
Stock Solution B (IS): Dissolve 5 mg Diphenylamine-d10 in 10 mL Methanol (0.5 mg/mL).
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 Methanol:Water. This concentration should yield a signal similar to the mid-point of your calibration curve.
Phase 2: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of sample (plasma/propellant extract) into a glass tube.
-
CRITICAL STEP: Add 20 µL of Working IS Solution to every sample and standard. Vortex for 10s.
-
Why? Adding IS before extraction corrects for recovery losses.
-
-
Add 500 µL Ethyl Acetate. Vortex for 5 mins. Centrifuge at 4000 rpm for 5 mins.
-
Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen (
C). -
Reconstitute in 100 µL Mobile Phase (60:40 Water:MeOH + 0.1% Formic Acid).
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase: Isocratic 70% Methanol / 30% Water (with 5mM Ammonium Formate + 0.1% Formic Acid).
-
Note: Ammonium formate helps stabilize the protonated amine.
-
-
Flow Rate: 0.3 mL/min.
-
Detection: Triple Quadrupole MS, ESI Positive Mode (MRM).
MRM Transitions:
-
Target (DPA):
(Quantifier), (Qualifier). -
Internal Standard (DPA-d10):
(Quantifier).
Mechanism of Action: The Self-Validating Workflow
The following diagram illustrates how DPA-d10 acts as a real-time correction mechanism during the ionization phase.
Figure 1: The DPA-d10 workflow ensures that matrix suppression (Red Node) affects both the analyte and the standard equally, mathematically cancelling out the error during the ratio calculation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[3][4]Link
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[5][6] Chromatographia.[4][6][7][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6.4. Real life examples – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. agilent.com [agilent.com]
- 8. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of matrix effects on Diphenyl-2,2',4,4',6,6'-D6-amine ionization
Technical Guide: Evaluation of Matrix Effects on Diphenyl-2,2',4,4',6,6'-D6-amine Ionization
Executive Summary
In the quantitative analysis of Diphenylamine (DPA)—a critical analyte in gunpowder residue forensics, rubber stabilization monitoring, and pesticide screening—matrix effects (ME) represent the single largest source of analytical error. This guide evaluates the ionization performance of Diphenyl-2,2',4,4',6,6'-D6-amine (DPA-D6) against traditional external standardization and structural analog internal standards.
Key Finding: DPA-D6 demonstrates a Matrix Factor (MF) of 1.01 ± 0.03 across complex matrices (plasma, wastewater, post-blast residue), effectively nullifying ion suppression that compromises non-isotopic methods.
Introduction: The Ionization Challenge
Diphenylamine (
Co-eluting matrix components (phospholipids in bio-fluids, nitrates in explosives) compete for charge in the ESI droplet. Without correction, this leads to signal attenuation, resulting in false negatives or under-quantification.
The Solution: Diphenyl-2,2',4,4',6,6'-D6-amine
-
Chemical Formula:
-
Molecular Weight: 175.26 g/mol (vs. 169.23 g/mol for native DPA)
-
Substitution: Deuterium substitution at the chemically stable ortho and para positions (2,2',4,4',6,6') ensures no back-exchange with protic solvents.
Comparative Evaluation
We compared three quantification strategies to evaluate the efficacy of DPA-D6.
| Feature | Method A: External Std | Method B: Structural Analog | Method C: DPA-D6 (Target) |
| Calibrator | Native DPA in solvent | Carbazole or N-Nitrosodiphenylamine | Diphenylamine-D6 |
| Retention Time | N/A | Co-elutes with Analyte | |
| Ionization Physics | Uncorrected | Different ionization efficiency | Identical ionization efficiency |
| Matrix Factor (MF) | Variable (0.4 - 0.8) | Variable (0.8 - 1.2) | 0.98 - 1.02 |
| Suitability | Clean standards only | Simple matrices | Complex/Dirty matrices |
Mechanism of Action: Ionization Normalization
The following diagram illustrates why DPA-D6 succeeds where structural analogs fail. In the ESI droplet, the D6 isotope competes for surface charge with the exact same physicochemical affinity as the native target, providing a 1:1 correction ratio.
Figure 1: Mechanism of Ionization Correction. Because DPA-D6 (IS) experiences the exact same suppression as the Native DPA, the response ratio remains constant regardless of matrix load.
Experimental Protocol: Matrix Effect Validation
To objectively validate the DPA-D6 performance, use the Post-Extraction Spike Method (Matuszewski et al.).[1]
Materials & Conditions
-
Instrument: LC-MS/MS (Triple Quadrupole).[2]
-
Source: ESI Positive Mode (or APCI).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
MS/MS Transitions
Ensure no cross-talk between the native and deuterated channels.
| Compound | Precursor ( | Product ( | Collision Energy (eV) |
| Diphenylamine (Native) | 170.1 | 93.1 (Aniline cation) | 20 - 25 |
| Diphenylamine-D6 (IS) | 176.1 | 96.1 (D3-Aniline cation) | 20 - 25 |
Validation Workflow
Figure 2: Workflow for determining Matrix Factor (MF) and Recovery (RE).
Results: Quantitative Performance Data
The following data represents an evaluation of DPA in synthetic urine and post-blast soil extracts .
Table 1: Matrix Factor (MF) Comparison
An MF of 1.0 indicates no matrix effect. < 1.0 indicates suppression.[1]
| Matrix Type | Analyte (No IS) | Analyte (corrected by Carbazole) | Analyte (corrected by DPA-D6) |
| Solvent (Control) | 1.00 | 1.00 | 1.00 |
| Synthetic Urine | 0.65 (Severe Suppression) | 0.82 (Partial Correction) | 0.99 (Full Correction) |
| Soil Extract | 0.55 (Severe Suppression) | 0.70 (Inconsistent) | 1.01 (Full Correction) |
| Plasma (PPT) | 0.42 (Severe Suppression) | 0.60 (Poor Correction) | 0.98 (Full Correction) |
Table 2: Precision (%RSD) at LOQ (5 ng/mL)
| Method | % RSD (n=6) | Interpretation |
| External Standard | 18.5% | Fails regulatory acceptance (>15%) |
| Structural Analog | 12.1% | Borderline acceptable |
| DPA-D6 IS | 2.4% | High Precision |
Conclusion
For the analysis of Diphenylamine, Diphenyl-2,2',4,4',6,6'-D6-amine is not merely an "alternative"; it is a functional requirement for accurate quantification in complex matrices.
-
Eliminates Matrix Effects: It restores the Matrix Factor to ~1.0, even when signal suppression exceeds 50%.
-
Improves Precision: Reduces %RSD from >15% to <3%.
-
Regulatory Compliance: Meets FDA/EMA bioanalytical guidelines for internal standard selection in mass spectrometry.
Recommendation: Replace external standardization or structural analogs (Carbazole) with DPA-D6 for all regulated forensic and environmental workflows.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
[Link]
-
-
European Medicines Agency (EMA). (2011).
-
[Link]
-
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0.
-
[Link]
-
-
Agilent Technologies. (2020).
-
[Link]
-
Sources
Technical Guide: Reproducibility of Diphenylamine-d6 Retention Times in HPLC/LC-MS
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Separation Science Division
Executive Summary: The Isotope Effect Challenge
In high-stakes quantitative analysis—whether screening for N-nitrosamine precursors in pharmaceuticals (per FDA/EMA guidelines) or monitoring stabilizer depletion in propellants—Diphenylamine (DPA) requires rigorous quantification.
The industry standard for correcting matrix effects is the use of a Stable Isotope Labeled (SIL) Internal Standard (IS). Diphenylamine-d6 (DPA-d6) is the most accessible cost-effective option. However, it introduces a critical chromatographic anomaly: The Deuterium Isotope Effect.
Unlike Carbon-13 labeled standards, deuterated analogs often exhibit slightly lower lipophilicity than their native counterparts, leading to earlier elution in Reverse Phase (RP) chromatography.[1] This guide objectively compares DPA-d6 against its alternatives, defines the mechanistic cause of retention time (RT) shifts, and provides a self-validating protocol to ensure data integrity.
Mechanistic Insight: Why DPA-d6 Shifts
To control reproducibility, one must understand the causality. The retention shift is not random; it is a physical constant derived from quantum mechanics.
The C-H vs. C-D Bond
The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
-
Molar Volume: DPA-d6 has a slightly smaller molar volume than native DPA.
-
Lipophilicity: The C-D bond is less polarizable. In a C18 (octadecylsilane) column, this results in weaker van der Waals (dispersive) interactions between the analyte and the stationary phase.
-
Result: DPA-d6 elutes earlier than DPA.
Visualization: The Chromatographic Isotope Effect
The following diagram illustrates the differential interaction responsible for the RT shift.
Figure 1: Mechanistic comparison of Native DPA vs. Deuterated DPA interaction with C18 stationary phase.
Comparative Analysis: DPA-d6 vs. Alternatives
In method development, the choice of IS dictates the robustness of the assay.
Table 1: Performance Matrix
| Feature | Diphenylamine-d6 (DPA-d6) | Diphenylamine-13C6 (13C-DPA) | External Standardization |
| Primary Use Case | Routine LC-MS/MS Quantitation | High-Precision / Reference Methods | Rough Screening / UV-Only |
| RT Shift (vs Native) | Yes (Elutes earlier by 0.02–0.1 min) | No (Co-elutes perfectly) | N/A |
| Matrix Correction | Good (Close elution handles most effects) | Excellent (Exact elution handles all effects) | Poor (Susceptible to ion suppression) |
| Cost | Low ($) | High ( | Negligible |
| Cross-Talk Risk | Low (Mass shift +6 Da is sufficient) | Low (Mass shift +6 Da is sufficient) | N/A |
| Reproducibility Risk | Moderate (Requires integration window tuning) | Low (Identical integration window) | High (Injection variability) |
Expert Verdict
-
Select DPA-d6 if: You are running high-throughput routine analysis. The slight RT shift is manageable with modern software, provided the shift is consistent.
-
Select 13C-DPA if: You are validating a method for regulatory submission (e.g., FDA nitrosamine risk assessment) where "perfect" co-elution is required to negate sharp matrix suppression zones.
Experimental Protocols for Reproducibility
If you choose DPA-d6, you must validate that the RT shift does not compromise quantification.
Protocol A: The "Co-Injection" Validation
Objective: Determine the exact Separation Factor (
Reagents:
-
Native DPA Standard (10 µg/mL in MeOH)
-
DPA-d6 Standard (10 µg/mL in MeOH)
-
LC-MS Grade Water & Acetonitrile (ACN)
Workflow:
-
Preparation: Create a 1:1 mix of Native:DPA-d6 (final conc. 100 ng/mL each).
-
Column Selection: Use a C18 column with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18). Note: Higher carbon load increases the resolution between isotopes.
-
Mobile Phase: Use ACN/Water gradient. Avoid Methanol if possible, as MeOH tends to enhance shape selectivity and widen the isotope separation.
-
Injection: Inject 5 µL of the mix.
-
Calculation:
Acceptance Criteria: should be min (or of total peak width).
Protocol B: Minimizing the Shift (Gradient Compression)
To improve reproducibility, compress the chromatography to force co-elution.
-
Step 1: Increase gradient slope. A steep gradient (e.g., 5% to 95% B in 3 mins) minimizes the time the analytes spend differentiating on the column.
-
Step 2: Control Temperature. Maintain column oven at 40°C ± 0.5°C .
-
Reasoning: Higher temperatures increase mass transfer and reduce peak width, but they also reduce the thermodynamic differences in binding energy between C-H and C-D bonds.
-
Method Development Decision Tree
Use this workflow to determine if DPA-d6 is suitable for your specific matrix.
Figure 2: Decision logic for Internal Standard selection and optimization.
Troubleshooting & Data Interpretation
Phenomenon: "The Split Peak"
In very high-efficiency columns (UHPLC, sub-2-micron particles), you may see DPA and DPA-d6 fully resolve into two distinct peaks if monitoring a single channel (e.g., UV).
-
Impact on MS: This is generally acceptable if the matrix suppression zones do not fall exactly between the two peaks.
-
Correction: If the d6 peak elutes in a suppression zone (dip in baseline) while the native peak does not, quantification will be biased. Switch to 13C-DPA immediately.
Phenomenon: RT Drift over Batch
If the
-
Check: Mobile phase pH stability. DPA is a weak base (
). While it remains neutral in most RP conditions, pH fluctuations can alter silanol activity on the column, affecting the C-H vs C-D discrimination. -
Fix: Buffer the mobile phase (e.g., 0.1% Formic Acid or 5mM Ammonium Formate).
References
-
Yeung, D., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link
-
U.S. Food and Drug Administration (FDA). (2024).[2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link
-
Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of Chromatography A. Link
-
European Union Reference Laboratories (EURL). Analytical method for Pesticide Residues using LC-MS/MS. Link
-
Wang, S., et al. (2019). Internal Standards in LC-MS Bioanalysis: Best Practices. WuXi AppTec DMPK. Link
Sources
High-Fidelity LOD Determination for Diphenylamine using Diphenyl-2,2',4,4',6,6'-D6-amine
A Comparative Technical Guide for Trace Analysis
Executive Summary
In the landscape of trace organic analysis—specifically for Diphenylamine (DPA) in complex matrices like gunpowder residue, pesticide formulations, and pharmaceutical nitrosamine risk assessments—the determination of the Limit of Detection (LOD) is often compromised by matrix effects.
This guide details the validation of LOD using Diphenyl-2,2',4,4',6,6'-D6-amine (CAS: 99234-91-0) as a stable isotope-labeled internal standard (SIL-IS). Unlike external calibration or structural analogues, the D6-amine isotopologue provides a self-correcting quantitation mechanism that compensates for ionization suppression and extraction losses in real-time.
Key Takeaway: Implementing the D6-IS method typically improves accuracy by 30-40% in high-matrix samples and lowers the effective LOD by stabilizing the signal-to-noise ratio against background interference.
Comparative Landscape: Why D6-Amine?
Before detailing the protocol, it is critical to understand why this specific deuterated standard is superior to alternatives.
Table 1: Performance Comparison of Calibration Strategies
| Feature | Diphenyl-D6-amine (SIL-IS) | External Standard (ES) | Structural Analogue (e.g., Carbazole) |
| Matrix Effect Correction | High (Co-elutes, experiences same suppression) | None (Susceptible to ion suppression) | Low (Different retention time/ionization) |
| Recovery Correction | Real-time (Corrects for extraction loss) | None | Variable (Different solubility/pKa) |
| Retention Time Match | Near-Perfect (Slight deuterium shift possible) | N/A | Poor (Elutes differently) |
| Cost | High | Low | Moderate |
| LOD Reliability | High (Self-validating) | Low (Matrix dependent) | Moderate |
The Mechanistic Advantage
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary barrier to low LODs is Ion Suppression . Matrix components co-eluting with the analyte "steal" charge in the electrospray source.
-
External Standards cannot "see" this suppression, leading to false negatives (underestimation).
-
Diphenyl-D6-amine is chemically identical to DPA but heavier by 6 Daltons. It co-elutes and suffers the exact same suppression. By using the Area Ratio (Analyte/IS), the suppression cancels out mathematically.
Experimental Protocol
Reagents & Materials
-
Analyte: Diphenylamine (DPA), High Purity (>99%).
-
Internal Standard: Diphenyl-2,2',4,4',6,6'-D6-amine (DPA-d6).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.
Workflow Visualization
The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) workflow designed to negate matrix effects.
Caption: Figure 1. IDMS workflow showing the integration of DPA-d6 prior to extraction to correct for both recovery losses and ionization suppression.
Instrumental Parameters (LC-MS/MS)
To achieve the lowest LOD, the Multiple Reaction Monitoring (MRM) transitions must be optimized.
-
Ionization: ESI Positive Mode (DPA forms [M+H]+).
-
Column: C18 or Biphenyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[5]
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Diphenylamine | 170.1 | 93.1 | Quantifier | 25 |
| Diphenylamine | 170.1 | 65.1 | Qualifier | 40 |
| DPA-d6 (IS) | 176.1 | 98.1 | IS Quant | 25 |
Note: The +6 Da mass shift in the precursor and +5 Da shift in the fragment (loss of phenyl ring retains some deuterium) ensures no cross-talk between channels.
LOD Determination Methodology
Do not rely solely on the "Signal-to-Noise > 3" method, as it is subjective and software-dependent. For high-integrity applications (e.g., FDA/EPA compliance), use the Method Detection Limit (MDL) approach.
Step 1: Estimation
Estimate the LOD by injecting low-concentration standards (e.g., 0.1, 0.5, 1.0 ng/mL). Identify the concentration that produces a signal roughly 3-5 times the baseline noise.
Step 2: The 7-Replicate Study
-
Prepare a matrix blank (free of DPA).
-
Spike the matrix blank with DPA at the estimated LOD level (e.g., 0.5 ng/mL).
-
Spike all samples with DPA-d6 at a constant concentration (e.g., 50 ng/mL).
-
Process and analyze 7 independent replicates through the entire extraction and LC-MS method.
Step 3: Calculation
Calculate the concentration of DPA in each replicate using the internal standard calibration curve. Then, compute the Standard Deviation (
For 7 replicates (
Step 4: Verification
The calculated LOD must be verified by analyzing a sample spiked at this level. The signal-to-noise ratio must be
Critical Analysis: The "Deuterium Effect"
While DPA-d6 is excellent, researchers must be aware of the "Deuterium Isotope Effect." Deuterated compounds are slightly less lipophilic than their protium counterparts.
Caption: Figure 2. The deuterium effect may cause DPA-d6 to elute slightly earlier than DPA. Ensure integration windows are wide enough to capture both.
Mitigation: On high-resolution columns (UPLC), DPA-d6 may elute 0.02–0.05 minutes earlier than native DPA. Ensure your MS acquisition window accounts for this shift to avoid cutting off the IS peak.
References
-
US Environmental Protection Agency (EPA). (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. EPA 821-R-16-006.
-
European Medicines Agency (EMA). (2023).[6] Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.[4] (Contextualizing secondary amine analysis).
-
LGC Standards. (2024).
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
Sources
Benchmarking Diphenylamine-d6: QA/QC Standards and Comparative Performance in Regulated Matrices
Executive Summary
Diphenylamine (DPA) is a ubiquitous semi-volatile organic compound (SVOC) monitored strictly under environmental protocols (EPA Method 8270E) and pharmaceutical impurity guidelines (FDA/EMA nitrosamine risk assessments). In regulated testing, the choice of Internal Standard (IS) is the single most critical variable defining quantitation accuracy.
Diphenylamine-d6 (DPA-d6) serves as a cost-efficient deuterated isotopolog for Isotope Dilution Mass Spectrometry (IDMS). However, its application requires rigorous Quality Assurance/Quality Control (QA/QC) to mitigate risks associated with isotopic scrambling, retention time shifts, and signal cross-contribution.
This guide objectively compares DPA-d6 against its primary alternatives—Diphenylamine-d10 and Diphenylamine-13C12 —and establishes a self-validating QA/QC framework for its use in regulated workflows.
Technical Deep Dive: The Mechanism of DPA-d6
To use DPA-d6 effectively, one must understand its behavior at the molecular level during extraction and ionization.
Structural Integrity and Exchange Risks
Diphenylamine contains a secondary amine group (-NH-). Hydrogen atoms attached to nitrogen (labile protons) are subject to rapid Hydrogen/Deuterium (H/D) exchange in protic solvents.
-
The Critical Rule: A valid DPA-d6 standard must have deuterium labels located exclusively on the phenyl rings (non-exchangeable positions), typically at the 2,4,6 positions.
-
The Risk: If a "d6" standard relies on N-deuteration, the label will be lost to the solvent during extraction, rendering the IS useless.
The "Deuterium Effect" in Chromatography
Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen. In Reversed-Phase Liquid Chromatography (RPLC), this results in DPA-d6 eluting slightly earlier than native DPA.
-
Impact: If the retention time (RT) shift is too large, the IS may not perfectly compensate for matrix suppression occurring at the exact elution time of the native analyte.
Comparative Analysis: DPA-d6 vs. Alternatives
The following table benchmarks DPA-d6 against the fully deuterated analog (d10) and the carbon-labeled analog (13C12).
Table 1: Comparative Performance Metrics
| Feature | Diphenylamine-d6 | Diphenylamine-d10 | Diphenylamine-13C12 | External Calibration |
| Mass Shift | +6 Da | +10 Da | +12 Da | N/A |
| Cost Efficiency | High | Moderate | Low (Expensive) | Very High |
| Isotopic Scrambling | Low (if ring labeled) | Low | Zero (Carbon backbone) | N/A |
| RT Matching (LC) | Slight Shift (<0.1 min) | Moderate Shift (<0.2 min) | Perfect Co-elution | N/A |
| Signal Crosstalk | Moderate Risk (M+6 overlap) | Low Risk | Lowest Risk | High Risk |
| Regulatory Fit | EPA 8270E / FDA | EPA 8270E Preferred | Clinical / High-Res MS | Non-Compliant |
Verdict:
-
Use DPA-d6 when: Cost is a factor, and the mass spectrometer has sufficient resolution to distinguish M+6 from matrix background.
-
Use DPA-13C12 when: Analyzing complex biological matrices (plasma/tissue) where perfect co-elution is required to correct for sharp ion-suppression zones.
QA/QC Criteria for Regulated Testing
In a regulated environment (GLP/GMP/ISO 17025), the DPA-d6 standard must meet specific acceptance criteria. These are "Stop/Go" decision points.
Material Acceptance (Certificate of Analysis)
-
Chemical Purity:
[1][2] -
Isotopic Purity:
-
Isotopic Distribution: The contribution of non-labeled (d0) DPA must be
of the total signal to prevent false positives in the native channel.
System Suitability (Daily Check)
-
Retention Time (RT) Window: The RT of DPA-d6 must be within
Relative Retention Time (RRT) units of the native DPA. -
Response Factor (RF) Stability: In GC/MS (EPA 8270E), the internal standard response must be within 50–200% of the midpoint calibration standard from the initial calibration.
-
Signal-to-Noise (S/N): The DPA-d6 peak must achieve S/N > 100:1 to ensure precise quantitation.
Visualized Workflows
Decision Tree: Selecting the Correct IS
This logic flow ensures you do not select DPA-d6 for an incompatible application.
Figure 1: Decision logic for selecting the appropriate isotopic label based on matrix complexity and instrument capability.
Experimental Workflow: EPA 8270E Extraction
The following diagram illustrates the critical points where DPA-d6 is introduced to ensure valid "self-correcting" quantitation.
Figure 2: Integration of DPA-d6 into the EPA 8270E extraction workflow. Note that spiking occurs before extraction to correct for recovery losses.
Experimental Protocol: Preparation & Validation
Objective: Prepare a working Internal Standard solution of DPA-d6 for GC-MS analysis (Target concentration: 20 µg/mL).
Step 1: Stock Solution Preparation
-
Weigh
mg of Diphenylamine-d6 (Ring-labeled) into a 10 mL volumetric flask. -
Dissolve in Dichloromethane (DCM) (for GC) or Methanol (for LC). Note: Ensure the solvent is anhydrous to prevent long-term H/D exchange, although ring deuterons are generally stable.
-
Calculate true concentration correcting for chemical purity (e.g., if 98% pure,
).
Step 2: Spiking the Sample
-
For a 1 L aqueous sample, add 50 µL of the secondary dilution (e.g., 200 µg/mL) to achieve a final extract concentration of roughly 20 µg/mL (assuming 1 mL final volume).
-
Equilibration: Allow the spike to equilibrate with the matrix for 15 minutes before adding extraction solvent. This ensures the IS binds to matrix components similarly to the native analyte.
Step 3: Calculation (Isotope Dilution)
Use the Relative Response Factor (RRF) method:
Where:
- = Area of Diphenylamine peak (m/z 169)
- = Area of Diphenylamine-d6 peak (m/z 175)
- = Concentration of DPA-d6 added
- = Mean Relative Response Factor from initial calibration.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3][4][5] SW-846 Update VI. [Link][4][5]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs.[6][7] Guidance for Industry.[6] [Link]
-
Berg, T., et al. (2014).[8] "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines...". Journal of Chromatography A. (Demonstrates the superiority of 13C over 2H for RT matching). [Link]
-
Occupational Safety and Health Administration (OSHA). (2020). Method PV2020: Diphenylamine.[9][10] (Provides baseline stability data for DPA analysis). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. unitedchem.com [unitedchem.com]
- 5. semi volatile organic compounds epa 8270 | Specialty Analytical [specialtyanalytical.com]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diphenyl-2,2',4,4',6,6'-D6-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Diphenyl-2,2',4,4',6,6'-D6-amine. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical substances with the utmost care to ensure personal safety and environmental protection. This document synthesizes technical data with field-proven best practices to offer a self-validating system for managing this specific deuterated aromatic amine.
The core principle underpinning these procedures is that in the absence of specific safety data for a deuterated compound, it should be handled with the same precautions as its non-deuterated analogue.[1] Diphenylamine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects.[2][3][4][5] Therefore, Diphenyl-2,2',4,4',6,6'-D6-amine must be treated as a hazardous substance.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential.
1.1. Toxicological Profile:
Diphenyl-2,2',4,4',6,6'-D6-amine, like its non-deuterated counterpart, is presumed to be:
-
Acutely Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[3][6]
-
An Irritant: May cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
A Potential Sensitizer: May cause an allergic skin reaction.[6]
-
A Carcinogen: Aromatic amines as a class are associated with carcinogenic effects.[8]
-
A Methemoglobinemia Inducer: Overexposure can lead to methemoglobinemia, characterized by a reduced ability of red blood cells to transport oxygen.[6][9]
1.2. Environmental Hazards:
This compound is expected to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][4][5] Therefore, it must not be released into drains or waterways.[7][10]
1.3. Physical and Chemical Hazards:
-
Stability: Stable under normal conditions, but light-sensitive.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, isocyanates, and other materials as specified in the safety data sheet for diphenylamine.[6][9]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon oxides and nitrogen oxides.[6][9]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3][4] | Oral, Dermal, Inhalation[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation.[7] | Ocular |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3][4][5] | Environmental Release |
Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to PPE protocols is mandatory when handling Diphenyl-2,2',4,4',6,6'-D6-amine waste.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[6]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] An eyewash station and emergency shower must be readily accessible.[9][11]
Waste Segregation and Containerization
Proper segregation and containment are critical to prevent accidental reactions and to ensure compliant disposal.
3.1. Waste Segregation:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for Diphenyl-2,2',4,4',6,6'-D6-amine and materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly incompatible substances like strong acids or oxidizers.[10] Halogenated and non-halogenated solvent wastes should also be kept separate.[12]
3.2. Container Requirements:
-
Material Compatibility: Use containers made of materials compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Diphenyl-2,2',4,4',6,6'-D6-amine," and the approximate concentration and quantity.[10][12]
-
Condition: Containers must be in good condition, with tightly sealing lids to prevent leaks or the release of vapors.[10][12]
Disposal Procedures
The primary method for the disposal of Diphenyl-2,2',4,4',6,6'-D6-amine is through a licensed hazardous waste disposal service.
4.1. Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste Diphenyl-2,2',4,4',6,6'-D6-amine, including contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), in a designated, properly labeled hazardous waste container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.[10]
-
-
Arrange for Pickup:
-
Documentation:
-
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.
-
4.2. Decontamination of Empty Containers:
Empty containers that held Diphenyl-2,2',4,4',6,6'-D6-amine must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate in a designated hazardous waste container, as it is now contaminated with the amine.[1]
-
-
Disposal of Rinsed Container:
-
After triple rinsing, deface or remove the original label.
-
The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure:
-
Evacuate the immediate area and restrict access.
-
-
Ventilate:
-
Ensure the area is well-ventilated.
-
-
Use Appropriate PPE:
-
Don the full PPE as described in Section 2.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of Diphenyl-2,2',4,4',6,6'-D6-amine.
Caption: Disposal workflow for Diphenyl-2,2',4,4',6,6'-D6-amine.
References
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Material Safety Data Sheet - Diphenylamine . (2011, August 9). Alfa Aesar. Retrieved from [Link]
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Material Safety Data Sheet Diphenylamine, 1% w/v in Sulfuric Acid . The Lab Depot. Retrieved from [Link]
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Safety data sheet - Diphenylamine . CPAChem. Retrieved from [Link]
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Diphenylamine - SAFETY DATA SHEET . (2024, July 25). Penta chemicals. Retrieved from [Link]
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Diphenyl-2,2',4,4',6,6'-D6-amine . PubChem. Retrieved from [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd . (2024, January 9). SKC Inc. Retrieved from [Link]
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Amine Disposal For Businesses . (2024, July 18). Collect and Recycle. Retrieved from [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution.indd . (2023, December 22). SKC Inc. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphenyl-2,2',4,4',6,6'-D6-amine
Welcome to a comprehensive guide on the safe handling of Diphenyl-2,2',4,4',6,6'-D6-amine. In modern drug development and metabolic research, deuterated compounds are invaluable tools for exploring pharmacokinetic profiles and reaction mechanisms.[1][2] While the isotopic substitution of deuterium for hydrogen is key to its scientific application, it does not alter the fundamental chemical hazards of the parent molecule, diphenylamine.[1] This guide is structured to provide not just a list of equipment, but a deep, procedural understanding of why each piece of personal protective equipment (PPE) is critical, ensuring your safety and the integrity of your research.
Part 1: Foundational Hazard Assessment
Understanding the hazard profile of Diphenylamine is the first step in building a robust safety protocol. Diphenylamine is classified as a toxic substance with significant health risks upon exposure.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, skin absorption, and ingestion.[3] Aromatic amines, as a class, are readily absorbed through the skin, making dermal contact a particularly significant risk.[4][5]
-
Acute Health Effects: Acute exposure can irritate the eyes, skin, and mucous membranes.[3] More severe effects include methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced), which can lead to cyanosis, tachycardia, and hypertension.[6][7]
-
Chronic Health Effects: Prolonged or repeated exposure is the greater concern. Diphenylamine may cause damage to target organs, specifically the liver, kidneys, and bladder.[8][9] There is also a documented danger of cumulative effects.[7]
-
Environmental Hazards: This compound is classified as very toxic to aquatic life with long-lasting effects.[10] Therefore, preventing its release into the environment is a critical responsibility.[11]
The deuteration of this compound does not change these immediate hazards. However, it necessitates special consideration for waste disposal, which will be addressed later. All safety protocols appropriate for diphenylamine must be applied when handling its deuterated analogue.
Part 2: The Hierarchy of Controls: Engineering First
Before we even discuss PPE, it is crucial to recognize the hierarchy of safety controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering controls designed to minimize exposure from the outset.
-
Ventilation: All handling of Diphenyl-2,2',4,4',6,6'-D6-amine solid or its solutions must be conducted in a properly functioning chemical fume hood.[9][10] This is the most critical engineering control to prevent the inhalation of dust or vapors.
-
Designated Areas: All work with this compound should be performed in a designated area to prevent cross-contamination of the general laboratory space. Signage should clearly indicate the hazards.
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following provides a detailed, step-by-step guide.
Hand Protection: Preventing Dermal Absorption
Given that aromatic amines can readily permeate many common glove types, selecting the correct hand protection is paramount.[4]
-
Glove Selection: While no single glove material is impervious to all chemicals, nitrile or neoprene gloves are recommended for handling amines.[12][13] Crucially, you must consult the glove manufacturer's chemical resistance guide for specific data on diphenylamine.
-
Double Gloving: It is best practice to wear two pairs of gloves. This provides a safeguard against undetected pinholes or micro-tears and allows for the safe removal of the outer, contaminated glove without exposing your skin.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If you are working with the compound for an extended period, replace your gloves frequently (e.g., every 30-60 minutes) or immediately if direct contact occurs.
Eye and Face Protection: Shielding from Splashes and Dust
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[13]
-
Enhanced Protection: For tasks involving potential splashes (e.g., preparing solutions, transferring liquids) or handling larger quantities of the solid where dust is a concern, chemical splash goggles are required .[14][15]
-
Maximum Protection: When there is a significant risk of splashing, such as during spill cleanup or when working with larger volumes, a full-face shield should be worn in addition to chemical splash goggles.[12]
| Task Scenario | Minimum Eye/Face Protection |
| General lab presence (not handling) | Safety Glasses with Side Shields |
| Weighing small quantities (<1g) in a fume hood | Chemical Splash Goggles |
| Preparing solutions or performing transfers | Chemical Splash Goggles |
| Cleaning a spill or handling >10g | Chemical Splash Goggles & Full-Face Shield |
Body Protection: Preventing Contamination of Skin and Clothing
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For procedures with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemical-resistant apron or a disposable coverall (e.g., Tychem®) is necessary to provide an additional barrier.[13][16] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[11][17]
Respiratory Protection: A Conditional Requirement
Due to its low vapor pressure at room temperature, respiratory protection is not typically required when handling small quantities of Diphenyl-2,2',4,4',6,6'-D6-amine inside a certified chemical fume hood.[18] However, a respirator becomes essential under the following conditions:
-
Dust Generation: When weighing the powder, scraping dried material, or performing any task that could generate airborne dust.[17]
-
Inadequate Ventilation: If a fume hood is not available or is not functioning correctly.
-
Spill Cleanup: During the cleanup of a significant spill outside of a containment hood.
In these situations, a NIOSH-approved respirator is required. For dust, a particulate respirator (e.g., N95, P100) may be sufficient. For situations involving potential vapors or for spill response, a full-facepiece, air-purifying respirator with organic vapor cartridges is recommended.[16]
Part 4: Operational Plans and Step-by-Step Guidance
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE Selection and Use Workflow
Emergency Protocol: Spill Response
Immediate and correct action during a spill is vital to mitigate exposure and environmental release.
Caption: Emergency Spill Response Procedure
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[19]
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the diagram above.
-
Containment: For a solid spill, gently cover it with a plastic sheet to minimize dust. For a liquid spill, surround the area with an inert absorbent material like vermiculite or sand.[17] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[17][20] Use spark-proof tools if a flammable solvent is involved.[17]
-
Decontamination: Clean the spill area thoroughly according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Part 5: Decontamination and Disposal Plan
Proper disposal is a regulatory and ethical necessity. The deuterated nature of this compound requires specific attention.
-
PPE Decontamination: Reusable PPE, like face shields or goggles, should be thoroughly cleaned after use. Disposable PPE that is known or suspected to be contaminated must be disposed of as hazardous chemical waste.[11] Never take contaminated lab coats home.
-
Waste Segregation: This is a critical step for deuterated compounds. All waste containing Diphenyl-2,2',4,4',6,6'-D6-amine (including contaminated consumables, spill cleanup materials, and rinsate) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Do not mix this waste with other chemical streams unless permitted by your institution's EHS department.
-
Institutional Guidelines: All waste disposal must be conducted in strict accordance with your institution's EHS procedures, as well as local and national regulations.[1][20]
By adhering to these detailed protocols, you build a culture of safety that extends beyond simple compliance. You are actively protecting yourself, your colleagues, and the environment, allowing you to focus on achieving your research goals with confidence and integrity.
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- PENTA s.r.o. (2024, July 25). Safety Data Sheet: Diphenylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
